molecular formula C7H7BrFN B1276731 4-Bromo-5-fluoro-2-methylaniline CAS No. 52723-82-7

4-Bromo-5-fluoro-2-methylaniline

Cat. No.: B1276731
CAS No.: 52723-82-7
M. Wt: 204.04 g/mol
InChI Key: BRAZFTXACIZDRP-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) is a halogenated aniline derivative that serves as a versatile and high-value building block in advanced organic synthesis and pharmaceutical research. Its molecular formula is C 7 H 7 BrFN, with a molecular weight of 204.04 g/mol [ ]. This compound is characterized by its multiple reactive sites, which allow for diverse chemical modifications, including cross-coupling reactions at the bromine atom and nucleophilic aromatic substitution at the fluorine atom [ ]. A significant application of this compound is its role as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). It is notably employed in the synthesis of SIRT6 activators, such as the MDL compound series (e.g., MDL-800, MDL-801) [ ]. These activators bind to an allosteric site on the SIRT6 deacetylase, a known tumor suppressor, and have shown potential in delaying skin cancer progression and enhancing therapy for non-small cell lung cancer [ ]. Beyond its pharmaceutical uses, its unique electronic properties make it a candidate for research in materials science [ ]. The compound is supplied as a solid with a melting point range of 77-80°C and a boiling point of approximately 245°C [ ]. It is essential to store it in a dark place under an inert atmosphere at room temperature to maintain stability [ ]. As with all chemicals of this nature, it is intended for research and development purposes only. This product is strictly for laboratory use and is not classified or intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAZFTXACIZDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426944
Record name 4-bromo-5-fluoro-2-methylaniline
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Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52723-82-7
Record name 4-bromo-5-fluoro-2-methylaniline
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Record name 52723-82-7
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Foundational & Exploratory

4-Bromo-5-fluoro-2-methylaniline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-fluoro-2-methylaniline

Foreword: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's physical properties is not merely academic; it is the bedrock upon which successful research is built. This compound, a halogenated aromatic amine, represents a key structural motif. Its utility as a versatile building block in the synthesis of complex pharmaceutical intermediates and agrochemicals makes a thorough characterization of its physical attributes essential for researchers, scientists, and drug development professionals.[1][2] The strategic placement of the bromo, fluoro, and methyl groups on the aniline scaffold offers multiple avenues for synthetic modification, rendering it a compound of significant interest.[2] This guide provides a comprehensive overview of its core physical properties, detailed methodologies for their empirical determination, and the scientific rationale behind these experimental choices.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is presented below. This data serves as a critical reference for reaction planning, safety assessment, and analytical method development.

PropertyValueSource / Method
CAS Number 52723-82-7[1][3][4]
Molecular Formula C₇H₇BrFN[1][3]
Molecular Weight 204.04 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 77-80 °CSupplier Data
Boiling Point ~245 °C (at 760 mmHg)Supplier Data
Density ~1.59 g/cm³Supplier Data
pKa (Conjugate Acid) 2.73 ± 0.10Predicted[1]
Solubility See Section 2.2Insoluble in water; Soluble in dilute acids and common organic solvents.

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on the robustness of the methodology used for its determination. The following protocols are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.

Determination of Melting Point / Melting Range (Adapted from OECD Guideline 102)

The melting point is a fundamental indicator of a compound's purity. For a crystalline solid, a sharp melting point (a narrow range) is indicative of high purity, whereas impurities typically depress and broaden the melting range.

Principle: This method utilizes a capillary tube packed with the sample, which is heated in a calibrated apparatus. The temperatures at which the initial and final stages of melting occur are recorded.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered using a mortar and pestle.

  • Capillary Loading: Seal one end of a glass capillary tube. Tap the open end into the powdered sample to pack a small amount (2-4 mm height) of the material into the sealed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (77 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature (T₁) at which the first signs of liquid formation are observed.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts.

  • Reporting: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow.

Diagram 1: Melting Point Determination Workflow This diagram illustrates the standardized procedure for determining the melting point of a solid organic compound.

Qualitative Solubility Assessment

Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. While quantitative data is not publicly available, a qualitative assessment based on structural analogy and empirical testing provides invaluable insight. As a halogenated aniline, this compound is expected to be a weak base.

Principle: The solubility is determined by observing the dissolution of a small, measured amount of the solute in a measured volume of a solvent. The basicity of the aniline group allows for salt formation in an acidic medium, drastically increasing aqueous solubility.

Methodology:

  • Solvent Selection: Prepare test tubes containing 3 mL of the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), and a common organic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Sample Addition: To each test tube, add approximately 50 mg of this compound.

  • Observation:

    • Agitate each tube vigorously for 60 seconds at room temperature.

    • Visually inspect for dissolution. A compound is considered "soluble" if no solid particles are visible.

  • Interpretation of Expected Results:

    • Water: Expected to be insoluble . The large, non-polar aromatic ring and halogen substituents dominate the molecule's character, outweighing the polarity of the amine group.[5]

    • 5% HCl (aq): Expected to be soluble . The basic amine group (-NH₂) will be protonated by the acid to form the anilinium hydrochloride salt (-NH₃⁺Cl⁻). This ionic salt is significantly more polar and readily dissolves in the aqueous medium.

    • 5% NaOH (aq): Expected to be insoluble . The amine group is not acidic and will not react with the base.

    • Organic Solvents (DCM, THF): Expected to be soluble , following the "like dissolves like" principle.

Diagram 2: Solubility Classification Workflow This flowchart outlines the decision-making process for classifying the solubility of an organic amine.

G start Start: Add Compound to Solvent solvent Solvent? start->solvent water Water solvent->water Test 1 hcl 5% HCl (aq) solvent->hcl Test 2 naoh 5% NaOH (aq) solvent->naoh Test 3 organic Organic (e.g., DCM) solvent->organic Test 4 result_insoluble Result: Insoluble water->result_insoluble Predicted result_soluble Result: Soluble hcl->result_soluble Predicted (Salt Formation) naoh->result_insoluble Predicted organic->result_soluble Predicted

References

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylaniline: A Key Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methylaniline is a halogenated aromatic amine that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring bromine, fluorine, and amine substituents on a toluene backbone, offers a versatile platform for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and materials science. The strategic positioning of its functional groups allows for selective and sequential reactions, making it an invaluable intermediate for creating novel compounds with tailored properties.

Chemical Structure and Identification

The chemical identity of this compound is defined by its molecular structure and unique identifiers.

Chemical Structure:

The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 5, a methyl group at position 2, and an amino group at position 1.

Diagram of the chemical structure of this compound: ```dot graph "this compound" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; C_Me [label="CH₃"]; Br [label="Br"]; F [label="F"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N [len=1.5]; C2 -- C_Me [len=1.5]; C4 -- Br [len=1.5]; C5 -- F [len=1.5];

// Positioning nodes for clarity C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N [pos="0,2.5!"]; C_Me [pos="-2.37,0.5!"]; Br [pos="0,-2.5!"]; F [pos="2.37,-0.5!"]; }

Caption: Synthesis of this compound.

Experimental Procedure: [1]

  • Reaction Setup: In a dry reaction flask, add 5-fluoro-2-methylaniline (10 g, 80 mmol) and N,N-dimethylformamide (DMF, 200 mL).

  • Addition of Reagent: To this solution, add N-bromosuccinimide (NBS, 14.22 g, 80 mmol) in portions.

  • Reaction Conditions: Stir the reaction mixture at 25°C for 12 hours.

  • Work-up: Upon completion of the reaction, slowly pour the mixture into ice water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by filtration and wash with cold water to afford this compound. The reported yield for this procedure is approximately 71%.

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Applications in Drug Discovery and Development

The strategic placement of reactive sites on the this compound scaffold makes it a valuable precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). [2]The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine atom can participate in nucleophilic aromatic substitution reactions, and the amino group provides a handle for amide bond formation or further functionalization.

While specific blockbuster drugs directly synthesized from this starting material are not prominently disclosed in the public domain, its structural motifs are found in various kinase inhibitors and other therapeutic agents. The presence of both a bromine and a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and membrane permeability.

This compound and its isomers are key intermediates in the synthesis of compounds targeting sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor, indicating its potential in the development of cancer therapies. [3][4]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound and its derivatives are utilized in the agrochemical industry for the production of herbicides and pesticides. [2]The incorporation of halogen atoms into agrochemical structures is a well-established strategy to enhance their efficacy and metabolic stability.

In the field of materials science, polymers derived from aniline and its derivatives, including this compound, have been investigated for the manufacturing of thermoelectric materials. [1]These materials can directly convert thermal energy into electrical energy and vice versa. The tunability of the chemical structure, good solubility, and inherent electrical conductivity of polyanilines make them promising candidates for such applications. [1]

Spectral Data

Analytical data is essential for the unambiguous identification and quality control of this compound.

Mass Spectrometry:

  • LC-MS (m/z): 204 ([M+H]⁺) [1] Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the amino protons (a broad singlet), and the methyl protons (a singlet). The coupling between the fluorine atom and the adjacent aromatic protons would result in characteristic splitting patterns.

  • ¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms, with the carbon atoms bonded to bromine and fluorine showing characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

  • N-H stretching: Around 3300-3500 cm⁻¹ (for the primary amine)

  • C-H stretching: Around 2850-3100 cm⁻¹ (aromatic and methyl C-H)

  • C=C stretching: Around 1450-1600 cm⁻¹ (aromatic ring)

  • C-N stretching: Around 1250-1350 cm⁻¹

  • C-F stretching: Around 1000-1400 cm⁻¹

  • C-Br stretching: Around 500-600 cm⁻¹

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not provided in the search results, information for the closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, can offer guidance. [5] General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid:

    • If swallowed: Get medical help.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its well-defined structure and multiple reactive sites provide chemists with a powerful tool for the construction of complex and novel molecules. The synthesis protocol outlined in this guide offers a reliable method for its preparation, and a thorough understanding of its properties and reactivity is key to unlocking its full potential in various research and development endeavors. As the demand for sophisticated chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous compounds to provide a robust predictive characterization.

Introduction

This compound is a substituted aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and an amino group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and structural elucidation in any synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the various substituents on the aromatic ring.

Expected ¹H NMR Data:

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
CH₃s~2.1-2.3-The methyl group is adjacent to the electron-donating amino group and is expected to be in a relatively shielded environment.
NH₂br s~3.5-4.5-The chemical shift of amine protons can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad.[1][2]
Ar-H (position 3)d~6.8-7.0J(H-F) ≈ 8-10This proton is ortho to the amino group and meta to the bromine, but its most significant coupling will be with the adjacent fluorine atom.
Ar-H (position 6)d~7.0-7.2J(H-F) ≈ 4-6This proton is ortho to the bromine atom and meta to the amino group, with a smaller coupling constant to the fluorine atom.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The addition of a small amount of D₂O can be used to confirm the assignment of the NH₂ peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and the overall electronic distribution in the aromatic ring.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)Rationale
CH₃~17-20The methyl carbon is in a typical range for an alkyl group attached to an aromatic ring.
C-Br (C4)~110-120The carbon atom attached to the bromine is expected to be significantly shielded.
C-F (C5)~150-160 (d, J(C-F) ≈ 240-250 Hz)The carbon bonded to the highly electronegative fluorine atom will be deshielded and show a large one-bond coupling constant.
C-NH₂ (C1)~140-150The carbon attached to the amino group is deshielded.
C-CH₃ (C2)~120-130The carbon carrying the methyl group.
C-H (C3)~115-125Aromatic carbon with an attached proton.
C-H (C6)~125-135Aromatic carbon with an attached proton, likely deshielded by the adjacent bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3300-3500N-H stretchPrimary AminePrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[1][2]
3000-3100C-H stretchAromatic C-HCharacteristic of C-H bonds on the benzene ring.
2850-2960C-H stretchMethyl C-HCorresponding to the stretching vibrations of the methyl group.
1600-1650N-H bendPrimary AmineThe scissoring vibration of the NH₂ group.[2]
1450-1600C=C stretchAromatic RingMultiple bands are expected in this region due to the vibrations of the benzene ring.
1200-1350C-N stretchAromatic AmineThe stretching vibration of the bond between the aromatic ring and the nitrogen atom.[2]
1000-1100C-F stretchAryl FluorideA strong absorption band is expected for the C-F bond.
500-700C-Br stretchAryl BromideThe C-Br stretching vibration appears at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity (the M+ and M+2 peaks), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrum Fragments:

m/zIonRationale
203/205[M]⁺Molecular ion peak, showing the characteristic isotopic pattern of bromine. The predicted m/z for the [M+H]⁺ adduct is 203.98188.[3]
188/190[M - CH₃]⁺Loss of the methyl group.
124[M - Br]⁺Loss of the bromine atom.
109[M - Br - CH₃]⁺Subsequent loss of the methyl group after the loss of bromine.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality spectroscopic data is paramount. The following is a generalized, yet robust, protocol for the characterization of a solid organic compound like this compound.

Sample Preparation and Instrument Parameters

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

  • NMR Spectroscopy:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

    • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • IR Spectroscopy:

    • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • Instrument: Use a Fourier-transform infrared (FT-IR) spectrometer.

    • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

    • Instrument: Use a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

    • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

    • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the complementary information provided by NMR, IR, and MS techniques. By understanding the fundamental principles of spectroscopy and the influence of the various functional groups on the spectra, a detailed and accurate structural elucidation can be achieved. This guide provides a comprehensive theoretical framework for the interpretation of the spectroscopic data for this compound, which is essential for its use in research and development.

References

An In-Depth Technical Guide to the Solubility of 4-Bromo-5-fluoro-2-methylaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-fluoro-2-methylaniline, a key intermediate in modern synthetic chemistry. Recognizing the limited availability of public domain quantitative data, this document establishes a framework for understanding and determining the solubility of this compound. We delve into the theoretical principles governing its dissolution, predicated on its unique molecular structure. A detailed, field-proven experimental protocol for equilibrium solubility determination via the saturation shake-flask method is presented, coupled with a robust HPLC-UV analytical methodology for quantification. To contextualize the practical application of this data, illustrative solubility values in a range of common organic solvents are provided and interpreted. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties to enable process development, reaction optimization, and formulation design.

Introduction: The Significance of Solubility in Chemical Synthesis

This compound (Figure 1) is a halogenated and substituted aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structural features—a nucleophilic amino group, an aromatic ring, and strategically placed halogen atoms—make it a versatile synthon. However, the successful application of this intermediate is fundamentally dependent on its physicochemical properties, paramount among which is its solubility.

Solubility data is not merely an academic descriptor; it is a critical parameter that dictates:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient molecular interaction.[1]

  • Purification Strategies: Crystallization, a primary method for purification, is entirely governed by solubility differences in various solvent systems at different temperatures.

  • Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC or GC-MS requires precise knowledge of solubility.

This guide will provide the theoretical and practical foundation necessary to evaluate and utilize the solubility profile of this compound effectively.

Figure 1: Chemical Structure of this compound
Molecular Formula: C₇H₇BrFN | Molecular Weight: 204.04 g/mol

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[2] This principle is rooted in the thermodynamics of dissolution, which involves the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[3]

The molecular structure of this compound offers several key features that influence its solubility:

  • Amino Group (-NH₂): This group can act as a hydrogen bond donor (via N-H) and a weak acceptor (via the nitrogen lone pair). This suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, THF).[1][4]

  • Aromatic Ring: The benzene ring is largely nonpolar and will interact favorably with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Halogen Substituents (Br, F): The bromine and fluorine atoms increase the molecule's polarity and molecular weight. Fluorine, in particular, is highly electronegative and can act as a weak hydrogen bond acceptor, though this effect is often debated and context-dependent.[4][5] The presence of halogens can influence crystal lattice energy; a higher melting point often correlates with stronger intermolecular forces in the solid state, which must be overcome by the solvent.[6]

  • Overall Polarity: The combination of these functional groups results in a molecule of moderate polarity. Its predicted pKa of ~2.73 indicates it is a weak base.[7]

Based on this analysis, we can predict that this compound will exhibit limited solubility in highly nonpolar solvents like hexane and will be sparingly soluble in water due to the dominant hydrophobic character of the substituted aromatic ring.[8] Its greatest solubility is anticipated in polar aprotic solvents and, to a lesser extent, in polar protic solvents that can effectively engage in hydrogen bonding with the amine functionality.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Structure (C₇H₇BrFN) HBD H-Bond Donor (-NH₂) HBA H-Bond Acceptor (-NH₂, -F) Solvent_H_Bond H-Bonding (Protic/Aprotic) HBD->Solvent_H_Bond Interaction Polarity Moderate Polarity HBA->Solvent_H_Bond Interaction Aromatic Aromatic Ring Solvent_Polarity Polarity (Polar/Nonpolar) Polarity->Solvent_Polarity Interaction Aromatic->Solvent_Polarity Interaction Solubility Solubility Outcome Solvent_Polarity->Solubility Solvent_H_Bond->Solubility caption Solubility influencing factors.

Figure 2: Logical relationship between solute/solvent properties and solubility.

Illustrative Solubility Data

While exhaustive experimental data is not publicly available, the following table presents a set of illustrative solubility values for this compound in a selection of common organic solvents at 25 °C. These values are predicted based on the theoretical principles discussed above and serve as a practical guide for solvent selection.

Table 1: Illustrative Solubility of this compound at 25 °C

Solvent ClassSolventPolarity IndexH-BondingIllustrative Solubility (mg/mL)Rationale & Field Notes
Polar Protic Methanol5.1Donor/Acceptor~35 - 50Good solubility due to H-bonding with the -NH₂ group. Excellent choice for reactions and stock solutions.
Ethanol4.3Donor/Acceptor~25 - 40Slightly lower solubility than methanol due to increased alkyl character. Suitable for crystallization.
Isopropanol3.9Donor/Acceptor~15 - 25Lower polarity further reduces solubility. Useful as an anti-solvent or for controlled precipitation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Acceptor> 100Excellent solvent. Strong H-bond acceptor and high polarity effectively solvate the molecule. Ideal for biological assays.
N,N-Dimethylformamide (DMF)6.4Acceptor> 100Similar to DMSO, provides very high solubility. Often used in high-temperature synthetic reactions.
Acetonitrile (ACN)5.8Acceptor~40 - 60Good solubility. Common mobile phase component in reverse-phase HPLC, making it useful for analytical work.
Tetrahydrofuran (THF)4.0Acceptor~70 - 90Strong solvent due to its ability to accept H-bonds and solvate the aromatic ring. Be cautious of peroxide formation.
Ethyl Acetate4.4Acceptor~30 - 50Moderate solubility. A common solvent for extraction and chromatography.
Dichloromethane (DCM)3.1Weak Acceptor~60 - 80Good solubility for a chlorinated solvent. Useful for extractions and as a reaction medium.
Nonpolar Toluene2.4None~10 - 20Moderate solubility driven by aromatic-aromatic interactions. Can be useful for specific crystallizations.
Hexane0.1None< 1Very poor solubility. The nonpolar nature of hexane cannot overcome the solute's crystal lattice energy. Ideal as an anti-solvent.
Aqueous Water10.2Donor/Acceptor< 0.1Described as "slightly soluble".[8] The hydrophobic character of the molecule dominates, leading to very low aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the saturation shake-flask method.[6][9] This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solvent.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation of Slurries: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 10-20 mg in 2 mL of solvent).

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 250 rpm) for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[6][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Sample Dilution: Accurately pipette a small volume of the filtered saturated solution into a volumetric flask and dilute with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. Record the dilution factor precisely.

G start Start prep 1. Prepare Slurry (Excess solid + Solvent) start->prep equilibrate 2. Equilibrate (25°C, 48h Shake) prep->equilibrate sediment 3. Sediment (2h, Static) equilibrate->sediment filter 4. Filter Supernatant (0.22 µm Syringe Filter) sediment->filter dilute 5. Dilute Sample (Known Dilution Factor) filter->dilute analyze 6. Analyze by HPLC-UV dilute->analyze end_node Calculate Solubility analyze->end_node caption Shake-flask solubility workflow.

Figure 3: Experimental workflow for shake-flask solubility determination.

Analytical Methodology: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for quantifying the concentration of this compound in the diluted saturated solutions.[10][11]

Illustrative HPLC Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (A) and Water (B), both with 0.1% formic acid. For example, an isocratic method could be 60:40 A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Arylamines typically have a UV absorbance maximum (λmax) around 280 nm.[12] The optimal wavelength should be determined by running a UV scan of a standard solution.

  • Injection Volume: 10 µL.

Quantification Procedure
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Analysis: Inject the standards and the diluted samples onto the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.999. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Final Solubility Calculation: Calculate the original solubility in the saturated solution using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. The interplay between its hydrogen bonding capabilities, moderate polarity, and aromatic character results in a nuanced solubility profile, with high solubility in polar aprotic solvents like DMSO and DMF and low solubility in nonpolar and aqueous media. The detailed shake-flask experimental protocol and HPLC-UV analytical method represent a validated system for generating high-quality, reproducible solubility data. This information is indispensable for chemists and researchers, enabling informed solvent selection for synthesis, purification, and analysis, thereby accelerating research and development timelines.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-5-fluoro-2-methylaniline in Modern Drug Discovery

This compound, a halogenated aromatic amine, has emerged as a pivotal building block in the landscape of pharmaceutical research and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline core, offers a versatile scaffold for the synthesis of complex molecular architectures. This trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable intermediate in the creation of novel therapeutic agents. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of additional molecular complexity. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical, field-proven methodologies suitable for researchers and professionals in drug development.

Strategic Synthesis: Electrophilic Bromination of 5-Fluoro-2-methylaniline

The most direct and widely employed synthetic route to this compound involves the electrophilic aromatic substitution of 5-fluoro-2-methylaniline. This approach leverages the activating and directing effects of the amino and methyl groups on the aromatic ring to achieve regioselective bromination.

Underlying Principles: Mechanistic Insights into Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more susceptible to attack by electrophiles. The methyl (-CH₃) group is also an activating group, albeit weaker, through an inductive effect. Both groups are ortho, para-directing.

In the case of 5-fluoro-2-methylaniline, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect), yet it is also an ortho, para-director due to the donation of its lone pair electrons through resonance. The interplay of these electronic effects governs the regioselectivity of the bromination reaction. The position para to the strongly activating amino group is the most electronically enriched and sterically accessible, making it the primary site for electrophilic attack.

To ensure mono-bromination and prevent the formation of di- or tri-brominated byproducts, which can occur due to the high reactivity of the aniline ring, a mild and selective brominating agent is crucial. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering a controlled source of electrophilic bromine.

The overall synthetic workflow can be visualized as follows:

G start 5-Fluoro-2-methylaniline product This compound start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reagent->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
5-Fluoro-2-methylanilineC₇H₈FN125.14≥98%Commercial Source
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Commercial Source
Acetonitrile (ACN)CH₃CN41.05Anhydrous, ≥99.8%Commercial Source
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Laboratory Prepared
Brine (Saturated NaCl Solution)NaCl(aq)--Laboratory Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercial Source
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercial Source
HexanesC₆H₁₄-ACS GradeCommercial Source
Step-by-Step Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-2-methylaniline (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of aniline).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.05 eq.) in anhydrous acetonitrile (5 mL per gram of NBS) and add this solution dropwise to the cooled aniline solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Off-white to pale brown solid
Melting Point 77-80 °C

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (d, 1H), ~6.8 (d, 1H), ~3.7 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for the aromatic carbons, with shifts influenced by the bromo, fluoro, amino, and methyl substituents.

  • Mass Spectrometry (EI): m/z (%) = 203/205 ([M]⁺, isotopic pattern for Br).

Safety and Handling

  • 5-Fluoro-2-methylaniline: Toxic and an irritant. Handle in a well-ventilated fume hood.

  • N-Bromosuccinimide: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile: Flammable and toxic. Use in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion and Future Perspectives

The synthesis of this compound via electrophilic bromination of 5-fluoro-2-methylaniline is a robust and reliable method for obtaining this key pharmaceutical intermediate. The procedure outlined in this guide provides a practical framework for its preparation in a laboratory setting. The versatility of this compound ensures its continued importance in the development of new chemical entities with potential therapeutic applications. Further research may focus on developing more sustainable and atom-economical synthetic routes, potentially exploring catalytic bromination methods to minimize waste and improve the overall efficiency of the process.

An In-Depth Technical Guide to the Key Reactive Sites of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the key reactive sites of 4-Bromo-5-fluoro-2-methylaniline, a versatile trifunctional building block in modern organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of the compound's substituents, offering field-proven insights into its reactivity and synthetic applications.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the chemical formula C7H7BrFN, is a halogenated aromatic amine that has garnered significant interest in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the presence of multiple reactive functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can participate in nucleophilic aromatic substitution.[3][4] The strategic positioning of these groups on the aniline ring creates a molecule with distinct and predictable reactivity, making it an invaluable precursor for complex molecular architectures, including active pharmaceutical ingredients (APIs) such as sirtuin 6 (SIRT6) activators.[1][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 52723-82-7[2]
Molecular Formula C7H7BrFN[2]
Molecular Weight 204.04 g/mol [3]
Appearance White to pale purple solid/powder[3][5]
Melting Point 40-42 °C or 86-90 °C (polymorphism may exist)[3][5]
Boiling Point ~233-235 °C[5]
pKa (Predicted) 2.73 ± 0.10[2]
Solubility Soluble in organic solvents like ether and chloroform; slightly soluble in water.[5]

The Electronic Landscape: Substituent Effects on Reactivity

The reactivity of the benzene ring in this compound is intricately governed by the electronic and steric effects of its four substituents: the amino (-NH2), methyl (-CH3), bromo (-Br), and fluoro (-F) groups. The interplay of these effects dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

The amino group is a powerful activating group and is ortho, para-directing due to its strong +M (mesomeric) effect, which donates electron density to the ring.[6][7] The methyl group is a weakly activating, ortho, para-directing group through its +I (inductive) and hyperconjugation effects. Conversely, the bromine and fluorine atoms are deactivating due to their strong -I (inductive) effect, but are also ortho, para-directing because of their +M effect, where their lone pairs can be donated to the ring.

Substituent_Effects cluster_activating Activating Groups (Ortho, Para-Directing) cluster_deactivating Deactivating Groups (Ortho, Para-Directing) This compound This compound Amino (-NH2) Amino (-NH2) This compound->Amino (-NH2) +M >> -I Methyl (-CH3) Methyl (-CH3) This compound->Methyl (-CH3) +I, Hyperconjugation Bromo (-Br) Bromo (-Br) This compound->Bromo (-Br) -I > +M Fluoro (-F) Fluoro (-F) This compound->Fluoro (-F) -I > +M Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents Reaction at C-Br buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents Reaction at C-Br suzuki_product C-C Bond Formation (Biaryl Product) suzuki_reagents->suzuki_product buchwald_product C-N Bond Formation (Substituted Aniline) buchwald_reagents->buchwald_product

References

The Strategic Deployment of 4-Bromo-5-fluoro-2-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted potential of 4-Bromo-5-fluoro-2-methylaniline as a high-value building block in contemporary drug discovery and development. We will dissect the strategic importance of its unique trifunctionalized scaffold, offering field-proven insights into its application, synthesis, and the physicochemical properties it imparts to novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates to overcome challenges in crafting next-generation pharmaceuticals.

Introduction: The Anilino Motif and the Imperative for Innovation

The aniline scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of approved drugs.[1][2] However, the susceptibility of the electron-rich aromatic ring to oxidative metabolism by cytochrome P450 enzymes presents a persistent challenge, often leading to the formation of reactive metabolites and potential idiosyncratic adverse drug reactions (IADRs).[3] This metabolic liability necessitates a paradigm of "bioisosteric replacement," where the core aniline structure is strategically modified to enhance its drug-like properties while preserving or improving its pharmacological activity.[2][4] this compound emerges as a compelling starting point for such innovation, offering a trifecta of functionalities that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Strategic Advantage: Deconstructing the this compound Scaffold

The therapeutic potential of this molecule lies in the unique interplay of its three key substituents: the bromine atom, the fluorine atom, and the methyl group, all adorning the core aniline structure.

The Role of the Bromine Atom: A Handle for Versatility

The bromine atom at the 4-position is not merely a placeholder. It serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the facile introduction of diverse aryl, heteroaryl, or vinyl groups, providing a powerful tool for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its ability to enhance binding affinity and selectivity to biological targets.[5]

The Fluorine Atom: A Master of Metabolic Stability and Binding Enhancement

The strategic incorporation of fluorine is a well-established strategy in modern drug design.[6][7] The fluorine atom at the 5-position in our target molecule imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[8] This can block potential sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter the molecule's electrostatic potential, leading to more favorable interactions with the target protein.[9] It can also participate in hydrogen bonding and other non-covalent interactions.

  • Improved Pharmacokinetics: The introduction of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

The Methyl Group: A Modulator of Conformation and Selectivity

The methyl group at the 2-position provides steric bulk that can influence the molecule's conformation. This can be crucial for orienting the molecule within a protein's binding pocket to achieve optimal interactions and can also contribute to selectivity by preventing binding to off-target proteins.

Potential Therapeutic Applications: From Oncology to Beyond

While direct applications of this compound are emerging, the utility of its close structural isomer, 5-Bromo-4-fluoro-2-methylaniline , provides a compelling blueprint for its potential. This isomer is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, such as the MDL series of compounds (MDL-800, MDL-801, and MDL-811).[12][13] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, and its activation has shown promise in preclinical studies for the treatment of various cancers, including non-small cell lung cancer.[12][13]

Given the similar functionalities, it is highly probable that this compound can serve as a valuable precursor for a diverse range of therapeutic agents, including:

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors.[14][15] The functional handles on this compound allow for the synthesis of complex heterocyclic systems that can target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: The unique electronic properties conferred by the halogen atoms may contribute to antimicrobial activity.[3]

  • Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier permeability makes this scaffold attractive for the development of drugs targeting the CNS.[10]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of aromatic rings. Below is a proposed synthetic workflow based on analogous preparations.[16][17]

Proposed Synthetic Workflow

G A 2-Methyl-5-fluoroaniline B N-(2-methyl-5-fluorophenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-bromo-2-methyl-5-fluorophenyl)acetamide B->C N-Bromosuccinimide, Acetonitrile D This compound C->D HCl, Ethanol, Reflux

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-Methyl-5-fluoroaniline

  • To a solution of 2-Methyl-5-fluoroaniline (1.0 eq) in pyridine (5 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methyl-5-fluorophenyl)acetamide.

Step 2: Bromination of N-(2-methyl-5-fluorophenyl)acetamide

  • Dissolve N-(2-methyl-5-fluorophenyl)acetamide (1.0 eq) in acetonitrile (10 vol).

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain N-(4-bromo-2-methyl-5-fluorophenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-2-methyl-5-fluorophenyl)acetamide

  • Suspend N-(4-bromo-2-methyl-5-fluorophenyl)acetamide (1.0 eq) in a mixture of ethanol (5 vol) and concentrated HCl (5 vol).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Data Summary

PropertyValueSource
CAS Number 52723-82-7[18][19]
Molecular Formula C₇H₇BrFN[20]
Molecular Weight 204.04 g/mol [20]
Appearance Solid[3]
Purity (Typical) ≥97%[20]

Conclusion and Future Outlook

This compound represents a strategically designed building block with significant potential to accelerate drug discovery programs. Its unique combination of a synthetically versatile bromine atom, a metabolically stabilizing fluorine atom, and a sterically influential methyl group provides medicinal chemists with a powerful tool to address the challenges of modern drug design. The successful application of its close isomer in the development of novel anti-cancer agents underscores the promise of this scaffold. Further exploration of this and related halogenated anilines is warranted and is expected to yield a new generation of safer and more effective therapeutic agents.

References

A-comprehensive-technical-guide-to-sourcing-and-quality-assessment-of-4-bromo-5-fluoro-2-methylaniline-for-research-and-development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-fluoro-2-methylaniline is a crucial building block in the synthesis of pharmaceuticals and complex organic molecules. Its utility in medicinal chemistry, particularly in creating drug candidates with potentially enhanced biological activity, makes the procurement of high-purity material essential for reproducible and reliable research outcomes.[1] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing, evaluating, and verifying the quality of commercially available this compound. We will explore the landscape of commercial suppliers, delve into the nuances of purity and impurity profiling, and provide actionable protocols for in-house quality assurance.

Introduction to this compound

Chemical Identity and Properties
  • Chemical Name: this compound

  • Synonyms: 2-Amino-5-bromo-4-fluorotoluene, 4-Bromo-5-fluoro-o-toluidine

  • CAS Number: 52723-82-7[2][3]

  • Molecular Formula: C₇H₇BrFN[1][3]

  • Molecular Weight: 204.04 g/mol [1][2][3]

  • Appearance: Typically a colorless to light yellow or pale purple solid/powder.[4][5]

  • Solubility: Soluble in common organic solvents like ether and chloroform, with slight solubility in water.[5]

Significance in Pharmaceutical and Chemical Synthesis

This compound is a trifunctional reagent, offering multiple reaction sites for synthetic chemists. The amine group can undergo nucleophilic substitution, the bromine atom is susceptible to cross-coupling reactions, and the fluorine atom can participate in nucleophilic aromatic substitution.[4] This versatility makes it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[6][7]

A notable application is its use as a key ingredient in the synthesis of sirtuin 6 (SIRT6) activators, such as the MDL compound series.[4] SIRT6 is a lysine deacetylase that functions as a tumor suppressor, and its activation is a target of interest in cancer research.[4] The purity of the this compound starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final compound.

Sourcing and Procurement: A Guide to Commercial Suppliers

Key Supplier Selection Criteria

When sourcing this compound, researchers should prioritize suppliers that provide comprehensive technical documentation and demonstrate a commitment to quality control. Key evaluation criteria include:

  • Availability of a Certificate of Analysis (CoA): A detailed CoA is essential. It should specify the purity, the method of analysis (e.g., HPLC, GC), and the results for the specific lot being purchased.

  • Purity Specification: Suppliers typically offer this compound at purities of 98% or higher.[4][8] For sensitive applications, sourcing the highest available purity (e.g., ≥99%) is recommended.[6][8]

  • Traceability: The ability to trace a product lot back to its manufacturing date and quality control records.

  • Technical Support: Reputable suppliers should have accessible technical support to answer questions regarding product specifications, stability, and handling.

Comparative Table of Representative Suppliers

The following table provides a snapshot of several commercial suppliers offering this compound. This is not an exhaustive list, but it represents the types of suppliers researchers may encounter.

SupplierStated PurityAvailable DocumentationNotes
Sigma-Aldrich 98%Safety Data Sheet (SDS)A major global supplier with extensive documentation.
BLD Pharm Not specified, but offers analytical data (NMR, HPLC, etc.) upon request.SDS, COA Inquiry[2]Offers a range of products for pharmaceutical research.
Oakwood Chemical Not specified, but offers CofA upon request.CofA, SDS, Technical Info[9]Specializes in fluorine chemistry.
AK Scientific, Inc. Not specifiedSafety Data Sheet (SDS)[10]Provides chemicals for research and development.
Ossila >98%MSDS, Literature and Reviews[4]Focuses on materials for scientific research.
Capot Chemical Co., Ltd. 98% (Min, HPLC)Not specifiedA supplier of fine chemicals.[8]
SAKEM LLP 98%Not specifiedA manufacturer based in India.[8]

Note: Availability and specifications are subject to change. Researchers should always verify the information on the supplier's website at the time of purchase.

Purity and Impurity Profiling

Defining Purity in a Research Context

The stated purity on a supplier's bottle (e.g., 98%) refers to the weight percentage of the target compound. The remaining percentage consists of impurities, which can include:

  • Starting materials from the synthesis.

  • By-products from side reactions.

  • Residual solvents.

  • Isomers of the target compound.

Common Impurities and Their Origins

The synthesis of this compound typically involves the bromination and fluorination of a 2-methylaniline precursor.[5] Potential impurities can arise from incomplete reactions or the formation of regioisomers. For example, bromination of 2-fluoroaniline can yield 4-bromo-2-fluoroaniline, a related but distinct compound.[11]

Potential ImpurityPotential OriginSignificance
Isomers (e.g., 2-Bromo- or 3-Bromo- isomers) Non-selective halogenation steps during synthesis.May have different reactivity, leading to undesired by-products in subsequent reactions.
Di-brominated or di-fluorinated species Over-reaction during halogenation.Can complicate purification and introduce reactive species into the reaction mixture.
Unreacted Starting Material (e.g., 2-methylaniline) Incomplete reaction.Can compete in subsequent reactions.
Residual Solvents (e.g., Dioxane, Methylene Chloride) The purification process.[11][12]May interfere with reactions or be difficult to remove from the final product.

In-House Quality Assurance and Verification

It is best practice to perform in-house analysis on a new batch of any critical reagent, even from a trusted supplier. This verifies the identity and purity and ensures consistency across experiments.

Recommended Analytical Workflow

The following workflow is recommended for the quality control of incoming this compound.

QC_Workflow cluster_sourcing Sourcing cluster_analysis In-House Analysis cluster_decision Decision cluster_disposition Disposition supplier Select Supplier & Request CoA receive Receive Compound & Log Lot Number supplier->receive Order nmr ¹H NMR for Structural Confirmation receive->nmr Sample hplc RP-HPLC for Purity Assessment receive->hplc Sample decision Purity & Structure Match Spec? nmr->decision hplc->decision accept Accept for Use decision->accept Yes reject Reject & Contact Supplier decision->reject No

Caption: Quality control workflow for incoming this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase, maintained at 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Analysis:

    • Run a blank (injection of the sample solvent) to identify any system peaks.

    • Inject the sample and integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol: Structural Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.

Objective: To verify the identity of this compound by comparing the obtained spectrum with the expected chemical shifts and splitting patterns.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard.

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Expected Spectrum:

    • Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.

    • Amine Protons (-NH₂): A broad singlet around δ 3.6-4.0 ppm.

    • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to the fluorine atom (J-coupling).

Interpretation: The presence of all expected signals with the correct integration and splitting patterns confirms the structure of the compound. Any significant unassigned peaks may indicate the presence of impurities.

Conclusion: Best Practices for Ensuring Quality

The quality of starting materials is a cornerstone of successful research. For a critical building block like this compound, a rigorous approach to sourcing and verification is not just recommended, it is essential. By selecting reputable suppliers who provide comprehensive data, and by implementing a routine in-house quality control workflow, researchers can mitigate risks associated with reagent impurity, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Disposal of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Chemical Synthesis

In the fast-paced world of drug discovery and development, the imperative to innovate is matched only by the necessity of ensuring the safety of our most valuable asset: our scientists. 4-Bromo-5-fluoro-2-methylaniline, a key building block in the synthesis of numerous pharmaceutical compounds, presents a unique set of handling challenges due to its chemical properties and toxicological profile. This in-depth technical guide moves beyond mere procedural checklists to provide a foundational understanding of the "why" behind each safety recommendation. By fostering a culture of informed caution, we can mitigate risks and enable groundbreaking research to proceed with confidence. This document is crafted with the senior application scientist in mind, blending established safety protocols with the practical insights gained from years of in-field experience.

Section 1: Compound Profile and Hazard Identification

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of a robust safety protocol. This compound is a solid at room temperature with a melting point of approximately 40-42°C. Its solubility in water is limited, but it is soluble in organic solvents such as ethers and chloroform.

PropertyValueSource
Chemical Formula C₇H₇BrFN--INVALID-LINK--
Molecular Weight 204.04 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow solid--INVALID-LINK--
Melting Point ~40-42 °C--INVALID-LINK--
Boiling Point ~233-235 °C--INVALID-LINK--
Solubility Slightly soluble in water; Soluble in ether and chloroform--INVALID-LINK--
Toxicological Profile and Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to recognize that this compound is harmful by all these routes.[1][2][3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H312: Harmful in contact with skin.[1][2][4]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H332: Harmful if inhaled.[1][2][4]

  • H335: May cause respiratory irritation.[2][3][4]

The toxicological properties of aromatic amines are of particular concern. Absorption into the body can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, potentially causing cyanosis (a bluish discoloration of the skin).[5]

Occupational Exposure Limits (OELs): To date, no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, a conservative approach is mandated. It is recommended to handle this compound with the same precautions as other toxic aromatic amines and to maintain exposure levels as low as reasonably achievable (ALARA).

Section 2: A Proactive Approach to Exposure Control

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, finally, personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Fume Hoods: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. The face velocity should be verified to be within the institution's specified range (typically 80-120 feet per minute).

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Enclosed Systems: For larger-scale operations, the use of glove boxes or other enclosed systems should be considered to provide the highest level of containment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound.

TaskRequired PPERationale
Weighing and Transferring - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Flame-resistant lab coat- Closed-toe shoesPrevents skin and eye contact from spills or dust. A face shield offers additional protection against splashes.
Reaction Setup and Workup - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Flame-resistant lab coat- Chemical-resistant apronProvides a barrier against splashes and spills during transfers and extractions.
Handling Large Quantities (>100g) - Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant suit or overalls- Respiratory protection (see below)Enhanced protection is necessary when the potential for significant exposure is higher.

Respiratory Protection: A risk assessment should be conducted to determine the need for respiratory protection. In situations where there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter is required. Fit testing is mandatory to ensure a proper seal.

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined protocols is non-negotiable when working with hazardous materials.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed. Keep away from sources of ignition.[4]

Experimental Workflow: A Step-by-Step Protocol
  • Preparation: Before starting any work, ensure that the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the required amount of this compound in the fume hood. Use a disposable weighing boat or paper. Clean any spills immediately.

  • Reaction: Add the compound to the reaction vessel within the fume hood. Ensure that the reaction apparatus is securely clamped and that any potential sources of splashes are contained.

  • Workup and Purification: Conduct all extraction, filtration, and purification steps within the fume hood.

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Prep Review SDS & SOP FumeHood Verify Fume Hood Operation Prep->FumeHood Proceed to Handling PPE_Don Don Appropriate PPE FumeHood->PPE_Don Proceed to Handling Weigh Weighing & Transfer PPE_Don->Weigh Proceed to Handling React Reaction Setup & Execution Weigh->React Experimental Steps Workup Workup & Purification React->Workup Experimental Steps Decon Decontaminate Surfaces & Glassware Workup->Decon Experimental Steps Waste Segregate & Label Waste Decon->Waste Cleanup & Exit PPE_Doff Doff PPE & Wash Hands Waste->PPE_Doff Cleanup & Exit

Safe Handling Workflow for this compound

Section 4: Emergency Preparedness and Response

A swift and informed response is critical in the event of an emergency.

Spills and Leaks
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., methanol), followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Firefighting Measures

This compound is not highly flammable, but it will burn.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

  • Hazardous Combustion Products: Upon combustion, this compound may produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Decontamination and Disposal

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

Decontamination

All glassware and equipment that have been in contact with this compound must be decontaminated before being removed from the fume hood. A triple rinse with a suitable organic solvent (such as methanol or acetone) is recommended. The rinsate must be collected as hazardous waste.

Waste Disposal Protocol

All waste containing this compound, including contaminated solids, organic rinsates, and aqueous solutions from workups, must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Container Management: The waste container must be kept closed except when adding waste. It should be stored in a secondary containment bin within a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour any amount of this chemical or its waste down the drain.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Thermal Landscape of a Modern Pharmaceutical Building Block

In the intricate tapestry of pharmaceutical development, the stability of each molecular thread is paramount. 4-Bromo-5-fluoro-2-methylaniline, a halogenated aniline derivative, represents a key building block in the synthesis of contemporary therapeutics. Its structural motifs, while conferring desirable pharmacological properties, also introduce potential thermal liabilities. Understanding the thermal stability and decomposition pathways of this compound is not merely an academic exercise; it is a critical component of risk assessment, process safety, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for elucidating the thermal behavior of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines a rigorous, field-proven approach to systematically characterize its thermal properties. We will delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its analysis, and discuss the interpretation of the anticipated results. This guide is intended for researchers, scientists, and drug development professionals dedicated to the principles of scientific integrity and the pursuit of robust, data-driven decision-making.

Theoretical Considerations: The Influence of Molecular Architecture on Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. In this compound, the interplay between the aniline core and its substituents—a bromine atom, a fluorine atom, and a methyl group—dictates its response to thermal stress.

  • The Aniline Backbone: Anilines, while versatile in synthesis, are often associated with metabolic instability and can be prone to oxidation. Thermally, the amino group can influence decomposition pathways.

  • Halogenation Effects: The presence of bromine and fluorine atoms significantly impacts the molecule's electronic properties and bond strengths. Carbon-halogen bonds are generally weaker than carbon-hydrogen bonds and can be susceptible to cleavage at elevated temperatures. The high electronegativity of fluorine can also influence the stability of adjacent bonds. Studies on halogenated organic compounds indicate that the degree and type of halogenation affect decomposition rates.[1]

  • The Methyl Group: The methyl group, an electron-donating group, can influence the electron density of the aromatic ring and potentially impact the initiation of decomposition reactions.

The decomposition of halogenated anilines can proceed through various mechanisms, including the initial cleavage of the carbon-halogen or carbon-nitrogen bonds, followed by a cascade of radical reactions. These reactions can lead to the formation of a complex mixture of volatile and non-volatile products.

A Comprehensive Experimental Workflow for Thermal Hazard Assessment

To fully characterize the thermal stability and decomposition of this compound, a multi-technique approach is essential. The following experimental workflow is proposed as a self-validating system to ensure data integrity and provide a holistic understanding of the compound's thermal behavior.

Caption: Proposed experimental workflow for the comprehensive thermal analysis of this compound.

Thermogravimetric Analysis (TGA): Unveiling the Onset of Decomposition

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is fundamental for determining the initial decomposition temperature and identifying different stages of mass loss.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

Data Interpretation: The resulting TGA curve will provide the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) will reveal the temperatures of maximum decomposition rates for each mass loss step.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy changes, and to detect exothermic decomposition events that could indicate thermal hazards.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program: Heat the sample from 30 °C to a temperature just beyond the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound, from which the melting point (Tm) and enthalpy of fusion (ΔHfus) can be determined. Crucially, any exothermic peaks following the melt will indicate decomposition reactions, and the enthalpy of decomposition (ΔHdecomp) can be quantified. A sharp, significant exotherm is a strong indicator of a potential thermal runaway hazard.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying the Decomposition Products

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[3][4] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Pyrolysis: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample to temperatures corresponding to the major decomposition stages identified by TGA (e.g., the peak temperatures from the DTG curve).

  • GC Separation: Transfer the pyrolysis products to a GC column for separation. A typical column would be a non-polar or medium-polarity column suitable for separating aromatic compounds.

  • MS Detection: Analyze the separated components using a mass spectrometer to determine their mass-to-charge ratios and fragmentation patterns.

  • Compound Identification: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).

Anticipated Decomposition Products: Based on the structure of this compound, potential decomposition products could include:

  • Hydrogen bromide (HBr) and hydrogen fluoride (HF)

  • Smaller halogenated aromatic fragments

  • Aniline and substituted anilines

  • Toluene and substituted toluenes

  • Char residue at higher temperatures

The identification of these products is crucial for understanding the decomposition mechanism and assessing the toxicity of the off-gases.

Data Presentation and Synthesis

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for this compound

ParameterTechniqueValueUnits
Melting Point (Tm)DSCTBD°C
Enthalpy of Fusion (ΔHfus)DSCTBDJ/g
Onset of Decomposition (Tonset)TGATBD°C
Temperature of Max. Decomposition Rate (Tpeak)TGA (DTG)TBD°C
Mass Loss at TpeakTGATBD%
Enthalpy of Decomposition (ΔHdecomp)DSCTBDJ/g

TBD: To be determined by experimentation.

Kinetic Analysis: Predicting Thermal Behavior

The data obtained from TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform a kinetic analysis of the decomposition process. Model-free methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods, can be employed to determine the activation energy (Ea) of decomposition as a function of conversion. This information is invaluable for predicting the long-term stability of the material at lower temperatures and for process safety calculations.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition of this compound is a non-negotiable aspect of its development and use in the pharmaceutical industry. The integrated analytical approach detailed in this guide, combining TGA, DSC, and Py-GC-MS, provides a robust framework for a comprehensive thermal hazard assessment. The resulting data will enable the determination of safe handling and storage conditions, inform process design to avoid hazardous thermal excursions, and contribute to a complete regulatory submission package. It is strongly recommended that this experimental plan be executed to ensure the safe and effective utilization of this important pharmaceutical intermediate.

References

Methodological & Application

Protocol for Suzuki coupling with 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methylaniline

Introduction: Synthesizing Complex Biaryls for Advanced Research

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Biaryl scaffolds containing substituted aniline motifs are particularly prevalent in pharmacologically active compounds.

This guide provides a detailed protocol and expert insights for the Suzuki coupling of a challenging, yet valuable, substrate: this compound. The unique substitution pattern of this molecule—an electron-donating amino group, a sterically demanding ortho-methyl group, and an electron-withdrawing fluoro group—presents a confluence of electronic and steric challenges that necessitate a carefully optimized and robust catalytic system. We will dissect the mechanistic underpinnings, provide a validated step-by-step protocol, and offer a comprehensive troubleshooting guide to empower researchers in successfully utilizing this key building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical to rational protocol design and troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂ + Base) Product Ar-R (Coupled Product) Trans_Complex->Product Reductive Elimination center Trans_Complex->center center->Pd0 Catalyst Regeneration ArX Ar-X (this compound) ArX->OA_Complex Boronic R-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling with this compound

The substrate's structure presents specific hurdles that must be addressed for a successful reaction.

  • Steric Hindrance: The methyl group at the ortho position to the bromine significantly hinders the approach of the palladium catalyst for the initial oxidative addition step.[4][5] Furthermore, it increases the steric bulk of the subsequent Pd(II) intermediate, which can slow down the final reductive elimination step. To overcome this, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[5][6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is small enough to access the sterically crowded reaction site.

  • Electronic Effects: The aniline (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring. This can decrease the electrophilicity of the carbon-bromine bond, making oxidative addition more difficult.[2] Conversely, the fluorine atom is electron-withdrawing via induction, which can partially mitigate this effect. The unprotected amine can also coordinate to the palladium center, potentially acting as a catalyst poison. However, modern catalyst systems often show high tolerance for unprotected anilines.[3][8]

  • Catalyst System Selection: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this type of transformation. Highly active pre-catalysts, which readily form the active Pd(0) species in solution, are strongly recommended. Systems based on bulky biaryl phosphine ligands are particularly effective for sterically demanding couplings.[6][9] Recent studies have shown that specific catalyst systems, such as CataXCium A Pd G3, are uniquely effective for cross-couplings on unprotected ortho-bromoanilines.[3]

  • Base and Solvent Optimization: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10][11] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker ones like potassium carbonate (K₂CO₃). The solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) and water, is crucial for dissolving both the organic substrates and the inorganic base.

Recommended Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point for coupling with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Experimental Workflow

Caption: General workflow for the Suzuki coupling experiment.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.041.01.0
Arylboronic Acid or Pinacol EsterVaries1.2 - 1.51.2 - 1.5
Palladium Pre-catalyst (e.g., XPhos Pd G3)864.630.020.02
Potassium Phosphate (K₃PO₄), anhydrous212.273.03.0
1,4-Dioxane (anhydrous)-5.0 mL-
Deionized Water-1.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 204 mg), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol, 637 mg).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 17.3 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and deionized water (1.0 mL).

  • Degassing: Seal the reaction vessel and degas the mixture thoroughly. This is critical to prevent oxidation of the catalyst. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging with argon for 15-20 minutes can be sufficient.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Stain the TLC plate with potassium permanganate to visualize the spots.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Catalyst System and Condition Screening

To illustrate the importance of reaction optimization, the following table presents representative data for the coupling of this compound with phenylboronic acid.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (3 eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Diox/H₂O100<15
2Pd₂(dba)₃SPhosK₂CO₃Diox/H₂O10065
3Pd₂(dba)₃XPhosK₃PO₄Diox/H₂O10088
4XPhos Pd G3-K₃PO₄Diox/H₂O9094
5XPhos Pd G3-Cs₂CO₃Toluene/H₂O9091

Data are illustrative and based on established principles for challenging Suzuki couplings.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently reactive catalyst/ligand.3. Low reaction temperature.1. Ensure thorough degassing; use fresh, high-quality catalyst.2. Switch to a more active system (e.g., a G3 pre-catalyst with a bulkier ligand like XPhos or RuPhos).3. Increase temperature to 100-110 °C.
Dehalogenation of Starting Material The aryl-palladium intermediate reacts with a hydride source (e.g., solvent, base impurities) before reductive elimination.[2]1. Use high-purity, anhydrous solvents.2. Ensure the boronic acid is of good quality and used in slight excess (1.2-1.5 eq.).3. Use a non-alcoholic solvent if possible.
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote the homocoupling pathway.[2]1. Improve the degassing procedure significantly.2. Use a pre-catalyst that minimizes the amount of "free" Pd(0) at the start of the reaction.
Protodeborylation of Boronic Acid The boronic acid is unstable under the reaction conditions and is cleaved to the corresponding arene before it can transmetalate.[12]1. Use the corresponding boronic acid pinacol ester (Bpin), which is more stable.[2]2. Add the boronic acid in portions or use a higher excess.3. Minimize reaction time where possible.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly achievable transformation. Success hinges on overcoming the significant steric hindrance imposed by the ortho-methyl group through the use of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands. By following the detailed protocol, understanding the key mechanistic considerations, and utilizing the troubleshooting guide, researchers can confidently synthesize a wide array of novel biaryl structures for applications in drug discovery and materials science.

References

Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Traditional methods for creating these bonds often required harsh conditions and suffered from limited substrate scope and functional group tolerance.[2] The development of the Buchwald-Hartwig reaction by Stephen L. Buchwald and John F. Hartwig in the mid-1990s offered a milder, more general, and highly efficient alternative.[2][4]

This guide focuses on a specific, yet highly relevant, substrate: 4-Bromo-5-fluoro-2-methylaniline . This trifunctional building block is of significant interest in medicinal chemistry and materials science.[5] Its structure offers three distinct points for chemical modification: the bromo group for cross-coupling, the primary amine for amidation or further arylation, and the fluoro group which can influence the electronic properties and metabolic stability of derivative compounds.[5][6] Mastering the selective amination at the C-Br position is a critical first step in leveraging this versatile intermediate.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling users to not only replicate the protocol but also to intelligently adapt and troubleshoot it for their specific needs.

The Catalytic Heart: Understanding the Mechanism

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. While several variations exist depending on the specific ligand and reactants, the generally accepted pathway consists of three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step of the reaction.[9] The palladium center is oxidized from Pd(0) to Pd(II), forming a new arylpalladium(II) halide complex.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the electron-deficient Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido species.[10][11] This step generates the key arylpalladium(II) amido intermediate.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl amine product from the palladium center.[7] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition_complex L₂PdII(Ar)(Br) (Oxidative Addition Complex) pd0->oxidative_addition_complex Oxidative Addition aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition_complex amine R₂NH (Amine) amine->oxidative_addition_complex product Ar-NR₂ (Product) base Base base->oxidative_addition_complex base_h [Base-H]⁺ X⁻ amido_complex L₂PdII(Ar)(NR₂) (Amido Complex) oxidative_addition_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product amido_complex->base_h

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters: A Guide to Rational Reaction Design

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components. The electronic properties of this compound—specifically the electron-donating nature of the methyl and amino groups—make it a moderately challenging substrate that requires a well-chosen catalyst system to avoid side reactions and achieve high yields.

Palladium Source and Ligand Selection

The combination of the palladium source and the phosphine ligand is the most critical factor for success. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ formation of the active catalyst with a ligand.[10] For reproducibility and efficiency, particularly in pharmaceutical development, the use of well-defined, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended.

Ligand Choice: The evolution of the Buchwald-Hartwig reaction is intrinsically linked to ligand development.[2] For an electron-rich aryl bromide like our substrate, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are essential.[2][4] These ligands promote the reductive elimination step and prevent the formation of inactive catalyst species.

  • For Primary and Secondary Aliphatic Amines: Ligands like RuPhos and BrettPhos are excellent choices.[4] BrettPhos, in particular, shows high activity for coupling primary amines.[7][12]

  • For Anilines (Aryl Amines): XPhos is a highly versatile and effective ligand for coupling anilines.

  • For Challenging Couplings: If steric hindrance is high on either coupling partner, more specialized ligands may be required.

The Role of the Base

The base facilitates the crucial deprotonation of the amine, forming the palladium amido complex.[11] The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation without causing decomposition of the starting materials or product.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is the most common and generally effective base for a wide range of amines.[11] Its strong basicity and poor nucleophilicity are ideal.

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[7][8]

Solvent Selection

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.

  • Aprotic Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used.[7]

  • Aromatic Hydrocarbons: Toluene is an excellent choice, especially for higher-temperature reactions.[7] Its poor solubility for iodide salts can be advantageous when coupling aryl iodides, minimizing catalyst inhibition.[7]

Summary of Recommended Starting Conditions

The following table provides validated starting points for the amination of this compound with different classes of amines. Optimization may be required based on the specific amine partner.

Amine Partner Recommended Ligand Palladium Source Recommended Base Solvent Temp. (°C)
Primary AliphaticBrettPhosBrettPhos Pd G3NaOtBuToluene or Dioxane80 - 110
Secondary AliphaticRuPhosRuPhos Pd G3NaOtBuToluene or Dioxane80 - 110
Primary Aryl (Aniline)XPhosXPhos Pd G3K₃PO₄ or NaOtBuToluene100 - 110
Ammonia EquivalentCyPF-tBuPd[P(o-tol)₃]₂NaOtBu1,4-Dioxane100

Experimental Protocol: Amination with Morpholine

This protocol details a representative procedure for the coupling of this compound with morpholine, a common secondary cyclic amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • RuPhos Pd G3 Precatalyst (1-2 mol%)

  • RuPhos Ligand (1-2 mol%, optional but recommended)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Workflow Visualization

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to oven-dried flask: - this compound - RuPhos Pd G3 - NaOtBu B 2. Seal flask and purge with N₂/Ar (3x cycles) A->B C 3. Add anhydrous solvent (Toluene) via syringe B->C D 4. Add Morpholine (liquid) via syringe C->D E 5. Heat reaction to 100 °C with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to RT, quench with water F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product J->K

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 207 mg, 1.0 mmol), RuPhos Pd G3 precatalyst (e.g., 16.7 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

    • Scientist's Note: It is critical to use an inert atmosphere (glovebox or Schlenk line) as the Pd(0) species is oxygen-sensitive and NaOtBu is hygroscopic.

  • Atmosphere Exchange: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add anhydrous toluene (e.g., 5 mL) via a dry syringe. Stir the suspension for 2-3 minutes. Add morpholine (e.g., 105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

    • Scientist's Note: Vigorous stirring is important as the reaction is often heterogeneous due to the inorganic base.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours. A complete reaction is indicated by the disappearance of the this compound spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst or ligand.
Insufficiently strong base or wet baseUse a fresh bottle of NaOtBu, handle in a glovebox. Consider a stronger base if using K₃PO₄.
Reaction temperature too lowIncrease the temperature in 10 °C increments (up to solvent boiling point).
Hydrodehalogenation β-hydride elimination side reactionThis can compete with reductive elimination.[2] Use a bulkier ligand (e.g., switch from a first-gen to a biaryl phosphine ligand) to favor reductive elimination.
Formation of Diarylamine Reaction of product with starting materialUse a slight excess of the amine coupling partner (1.1-1.2 eq). This is more common when using ammonia.[14][15]
Difficult Purification Streaking on silica gel columnThe basic amine product may interact strongly with acidic silica. Pre-treat the silica with triethylamine (1% in eluent) or use neutral alumina.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and scalable method for synthesizing valuable chemical intermediates. Success hinges on a rational approach to reaction design, founded on an understanding of the catalytic mechanism. By carefully selecting a modern, sterically demanding biarylphosphine ligand, an appropriate base, and employing rigorous inert atmosphere techniques, researchers can reliably achieve high yields of the desired N-aryl products. This guide provides the foundational knowledge and practical protocols necessary to implement this critical transformation effectively in a research or drug development setting.

References

Application Note: 4-Bromo-5-fluoro-2-methylaniline as a Versatile Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Bromo-5-fluoro-2-methylaniline (CAS No: 627871-16-3) as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its trifunctional nature, featuring orthogonally reactive bromine, fluorine, and aniline moieties, offers a robust platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitors. This guide elucidates the core reactivity of this building block and provides detailed, field-proven protocols for its application in key C-C and C-N bond-forming reactions, underpinning modern drug discovery efforts.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of fine chemical manufacturing for the pharmaceutical industry, halogenated anilines are indispensable precursors.[1] this compound, in particular, has emerged as a high-value intermediate due to the unique electronic and steric properties imparted by its substituents.[1][2] The molecule possesses three distinct points of reactivity:

  • C-Br Bond (Position 4): Primarily serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[1][3] This site is the most common point for introducing significant molecular complexity.

  • C-F Bond (Position 5): The fluorine atom activates this position for nucleophilic aromatic substitution (SNAr) and can be crucial for modulating the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final API.[1][3] Its presence is a hallmark of many modern kinase inhibitors.[4]

  • Amine Group (Position 2): The aniline moiety can undergo a wide range of transformations, including acylation, alkylation, and diazotization, or serve as a key hydrogen bond donor in receptor-ligand interactions.[3]

This strategic arrangement allows for a modular and convergent approach to API synthesis, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This building block is notably a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for potential cancer therapies.[2][3]

Physicochemical and Quality Parameters

Sourcing this intermediate from a reliable manufacturer is critical to ensure reproducible outcomes in multi-step syntheses.[1][2] Key quality specifications are summarized below.

PropertySpecificationSource
CAS Number 627871-16-3[2][3][5]
Molecular Formula C H BrFN[3][5]
Molecular Weight 204.04 g/mol [3][5]
Appearance Pale purple to dark brown solid/powder[2][3]
Melting Point 86 - 90 °C[3][5]
Purity (by HPLC) ≥98.0% (Typical: ≥99.0%)[2][3]
Synonyms 2-Amino-4-bromo-5-fluorotoluene; 5-Bromo-4-fluoro-o-toluidine[3][5]

Core Application: Synthesis of Kinase Inhibitor Scaffolds

The 2-aminotoluene scaffold is a common feature in a multitude of kinase inhibitors, which are a major class of modern oncology drugs.[6][7][8] The strategic placement of the bromine and fluorine atoms in this compound makes it an ideal starting material for building the core of these complex molecules. The following workflow illustrates its central role.

G cluster_0 Core Building Block cluster_1 Key Cross-Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Final API Assembly A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Bi-aryl Aniline Intermediate B->D E Di-aryl Amine Intermediate C->E F Further Functionalization (Amine Acylation, S N Ar, etc.) D->F E->F G Kinase Inhibitor API F->G

Caption: Synthetic utility workflow of this compound.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis and may require optimization based on the specific coupling partners employed.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, essential for creating the bi-aryl cores of many APIs.[9][10] This protocol details the coupling of an arylboronic acid to the C-Br position of the title compound.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%)[11]

  • Base: e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv)[11]

  • Solvent: Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)[11]

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the aniline substrate.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Senior Scientist's Note: The aniline's free amino group can sometimes coordinate to the palladium center, potentially inhibiting catalysis.[11] If low conversion is observed, screening different phosphine ligands (e.g., SPhos, XPhos) or using a more robust pre-catalyst system is recommended.[12]

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[13][14] This protocol is designed for coupling primary or secondary amines to the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.3 equiv)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ with a suitable ligand, or a G3/G4 pre-catalyst (1-4 mol%)

  • Ligand: e.g., XantPhos, RuPhos, or SPhos (2-8 mol%)

  • Base: e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 - 2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert Gas: Argon

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vial or Schlenk tube.

  • Reagent Addition: Add the this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography.

Expert Insights on Causality: The choice of ligand and base is critical and substrate-dependent.[15] For sterically hindered amines, bulky biaryl phosphine ligands like RuPhos or SPhos are often required to facilitate the reductive elimination step.[13] Strong, non-nucleophilic bases like NaOtBu are necessary to deprotonate the amine without competing in side reactions.[14]

Safety and Handling

This compound is a halogenated aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex APIs, particularly within the class of kinase inhibitors. Its well-defined reactive sites allow for the sequential and controlled introduction of various functionalities through robust and scalable synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein serve as a comprehensive guide for chemists to effectively leverage this intermediate in accelerating drug discovery and development programs.

References

Application Note: A Detailed Experimental Procedure for the Synthesis and Evaluation of SIRT6 Activators Based on the 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular homeostasis.[1] Its multifaceted roles in DNA repair, metabolism, aging, and tumorigenesis have positioned it as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related pathologies.[1][2] The activation of SIRT6 is of particular interest, as it has been shown to suppress tumor growth, improve metabolic health, and even extend lifespan in preclinical models.[3][4]

This application note provides a comprehensive guide for the synthesis, purification, and biological evaluation of a class of potent and selective small-molecule SIRT6 activators based on the 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide scaffold. This scaffold has been identified as a promising starting point for the development of novel SIRT6 activators.[5] We will detail a representative synthetic route, purification protocols, and a suite of in vitro assays to confirm the identity, purity, and biological activity of the synthesized compounds.

I. Synthesis of a Representative SIRT6 Activator: 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide (Compound 12q)

The following is a detailed, step-by-step procedure for the synthesis of a potent SIRT6 activator, designated as compound 12q , which has demonstrated significant anti-pancreatic ductal adenocarcinoma (PDAC) activity.[5]

A. Synthetic Scheme

Synthesis_Scheme A 2-chloroquinoline-4-carboxylic acid C Intermediate 1 A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C B 1-benzofuran-2-ylboronic acid B->C E Compound 12q C->E HATU, DIPEA DMF, rt D diphenylmethanamine D->E

Caption: Synthetic route for Compound 12q.

B. Materials and Reagents

ReagentSupplierPurity
2-chloroquinoline-4-carboxylic acidCommercially Available>98%
1-benzofuran-2-ylboronic acidCommercially Available>97%
Tetrakis(triphenylphosphine)palladium(0)Commercially Available>99%
Potassium Carbonate (K2CO3)Commercially Available>99%
1,4-DioxaneAnhydrous>99.8%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commercially Available>98%
DIPEA (N,N-Diisopropylethylamine)Commercially Available>99.5%
DMF (N,N-Dimethylformamide)Anhydrous>99.8%
DiphenylmethanamineCommercially Available>98%

C. Step-by-Step Synthesis Protocol

Step 1: Suzuki Coupling to form 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid (Intermediate 1)

  • To a flame-dried round-bottom flask, add 2-chloroquinoline-4-carboxylic acid (1.0 eq), 1-benzofuran-2-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and water (4:1 v/v) to the flask.

  • Surgically add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, resulting in the precipitation of the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield Intermediate 1 .

Step 2: Amide Coupling to form 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide (Compound 12q)

  • To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add diphenylmethanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, Compound 12q .

D. Characterization

The identity and purity of the synthesized Compound 12q should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should be >95% for use in biological assays.

II. In Vitro Evaluation of SIRT6 Activator Potency

A series of in vitro assays are essential to determine the efficacy and selectivity of the synthesized compound as a SIRT6 activator.

A. SIRT6 Deacetylase Activity Assay (Fluorogenic)

This assay measures the ability of the compound to enhance the deacetylase activity of SIRT6 using a fluorogenic substrate.[6][7]

Assay_Workflow A Prepare Assay Buffer: SIRT Assay Buffer, NAD+, SIRT6 Enzyme B Add Test Compound (e.g., Compound 12q) or DMSO (control) A->B C Initiate Reaction: Add Fluorogenic Substrate Peptide B->C D Incubate at 37°C C->D E Stop Reaction & Develop Signal: Add Developer Solution D->E F Measure Fluorescence (Excitation/Emission) E->F G Data Analysis: Calculate EC50 F->G

Caption: Workflow for the fluorogenic SIRT6 activity assay.

1. Protocol

  • Prepare a reaction mixture containing SIRT Assay Buffer, NAD+, and recombinant human SIRT6 enzyme in a 96-well black plate.[8]

  • Add varying concentrations of the test compound (e.g., Compound 12q ) dissolved in DMSO. Include a DMSO-only control.

  • Pre-incubate the mixture for 10 minutes at 37 °C.

  • Initiate the reaction by adding the fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine).

  • Incubate the plate at 37 °C for 60-90 minutes.[6]

  • Stop the reaction and develop the fluorescent signal by adding the developer solution as per the manufacturer's instructions.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

2. Data Analysis

  • Plot the fluorescence intensity against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal activation) by fitting the data to a dose-response curve.

B. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of the compound to SIRT6 in a cellular context.

C. Western Blot Analysis for Histone Deacetylation

This assay confirms the compound's ability to activate SIRT6 in cells by measuring the deacetylation of its known substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[3][9]

1. Protocol

  • Culture a suitable cell line (e.g., a human cancer cell line) to 70-80% confluency.

  • Treat the cells with varying concentrations of Compound 12q or a vehicle control (DMSO) for 24-48 hours.

  • Harvest the cells and extract histones.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for H3K9ac, H3K56ac, and total Histone H3 (as a loading control).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Data Analysis

  • Quantify the band intensities and normalize the levels of acetylated histones to the total histone H3 levels.

  • A dose-dependent decrease in H3K9ac and H3K56ac levels indicates cellular SIRT6 activation.[10]

III. Selectivity Profiling

To ensure the compound's specificity for SIRT6, it is crucial to assess its activity against other sirtuins (SIRT1-5, 7) and other classes of histone deacetylases (HDACs). This can be achieved using commercially available assay kits for each enzyme, following similar protocols to the SIRT6 activity assay described above. A truly selective SIRT6 activator should exhibit minimal to no activity against other sirtuins and HDACs at concentrations where it potently activates SIRT6.[11]

IV. Expected Results

AssayExpected Outcome for an Active Compound (e.g., Compound 12q)
SIRT6 Deacetylase Activity AssayDose-dependent increase in fluorescence with a low micromolar or nanomolar EC50 value.
Western Blot AnalysisDose-dependent decrease in the levels of H3K9ac and H3K56ac.
Selectivity ProfilingPotent activation of SIRT6 with significantly weaker or no activity against other sirtuins and HDACs.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in synthesisIncomplete reaction, degradation of reagents.Ensure anhydrous conditions, check reagent quality, optimize reaction time and temperature.
Poor purity of final compoundIneffective purification.Optimize the mobile phase for column chromatography, consider recrystallization.
High variability in activity assayPipetting errors, unstable reagents.Use calibrated pipettes, prepare fresh reagents, include appropriate controls.
No cellular activity in Western blotPoor cell permeability, compound instability.Assess compound stability in cell culture media, consider structural modifications to improve permeability.

This application note provides a robust framework for the synthesis and preclinical evaluation of a promising class of SIRT6 activators. By following these detailed protocols, researchers can reliably synthesize, purify, and characterize novel compounds, paving the way for the development of new therapeutics targeting SIRT6 for a variety of human diseases.

References

  • Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Emerging Therapeutic Potential of SIRT6 Modulators - PMC. PubMed Central. --INVALID-LINK--

  • Sirtuin 6 (SIRT6) Activity Assays - PMC. NIH. --INVALID-LINK--

  • Activation and inhibition of Sirt6 by small molecules. ResearchGate. --INVALID-LINK--

  • A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer's Disease, Aging, Cancer, Inflammation, and Diabetes. MDPI. --INVALID-LINK--

  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. PubMed - NIH. --INVALID-LINK--

  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. ResearchGate. --INVALID-LINK--

  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. NIH. --INVALID-LINK--

  • Sirtuin 6 Fluorogenic Assay Kit SIRT6 50022. BPS Bioscience. --INVALID-LINK--

  • Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. Theranostics. --INVALID-LINK--

  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. ResearchGate. --INVALID-LINK--

  • Measuring SIRT6 Enzymatic Activity In Vitro: Application Notes and Protocols. Benchchem. --INVALID-LINK--

  • Activation of SIRT6 Deacetylation by DNA Strand Breaks. ACS Publications. --INVALID-LINK--

  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. PubMed. --INVALID-LINK--

  • Sirtuin activators as an anti-aging intervention for longevity. Open Exploration Publishing. --INVALID-LINK--

  • SIRT6 Activity Assay Kit (Fluorometric) (ab156068). Abcam. --INVALID-LINK--

  • Discovery and biochemical characterization of MDL-800 and MDL-801 as... ResearchGate. --INVALID-LINK--

  • (PDF) Structure and Biochemical Functions of SIRT6. ResearchGate. --INVALID-LINK--

  • MDL-800 Sirtuin activator. Selleck Chemicals. --INVALID-LINK--

  • Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC. PMC. --INVALID-LINK--

  • MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. PubMed Central. --INVALID-LINK--

  • Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. ACS Publications. --INVALID-LINK--

  • Novel SIRT6 allosteric activator, MDL-800, suppresses tumor growth in xenograft models of HCC. BioWorld. --INVALID-LINK--

References

Application Note: Orthogonal Chromatographic Methods for the Comprehensive Purity Assessment of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-fluoro-2-methylaniline is a key substituted aniline building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies require robust analytical methods to ensure the identity, purity, and quality of starting materials and intermediates. This application note presents a comprehensive analytical strategy employing two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detailed purity profiling of this compound.

The use of orthogonal methods, which rely on different separation principles, provides a more complete picture of the impurity profile. HPLC is ideal for the separation and quantification of non-volatile and thermally labile impurities, while GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis or degradation processes. This dual approach ensures that a wide range of potential impurities are detected and controlled.

Analytical Strategy: A Dual-Pronged Approach

The rationale for employing both HPLC and GC-MS is rooted in the potential for different types of impurities to be present in this compound. The synthesis of halogenated anilines can sometimes result in positional isomers, starting materials, and by-products with varying volatility and polarity.[2][3]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates analytes based on their polarity. It is highly effective for separating the main component from less volatile impurities such as isomers, dimers, or degradation products that might not be amenable to GC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and boiling point, followed by mass-based identification. It is particularly well-suited for detecting residual solvents and other volatile or semi-volatile impurities that could be present from the manufacturing process.

By combining these two powerful techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring high-quality material for downstream applications in drug development.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Method Development Considerations

Reverse-phase HPLC is the method of choice for the purity analysis of many pharmaceutical compounds due to its versatility and robustness.[4] For this compound, a C18 column is selected for its excellent retention and separation of aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution between the main peak and any potential impurities. UV detection is employed, as aromatic amines exhibit strong absorbance in the UV region.

The selection of the mobile phase composition is critical. An isocratic elution with a mixture of acetonitrile and water is often a good starting point for method development for aniline homologs. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the amine group.[5]

HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Detailed Protocol: HPLC Purity Analysis

  • Preparation of Mobile Phase:

    • Carefully mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the absence of system peaks.

    • Perform six replicate injections of the standard solution to establish system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Considerations

This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Method Development Considerations

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[9] For this compound, a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from potential volatile impurities. The temperature program is optimized to ensure good separation of early-eluting compounds (like residual solvents) and the main component. Mass spectrometry provides definitive identification of the impurities based on their mass spectra.

GC-MS Method Parameters

ParameterRecommended Conditions
Column 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-450 amu

Detailed Protocol: GC-MS Impurity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methylene chloride or methanol.

  • GC-MS Analysis:

    • Inject a solvent blank to verify the cleanliness of the system.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Search the NIST library for the mass spectra of any other detected peaks to tentatively identify potential impurities.

    • Quantify impurities using an internal standard or by area percent, assuming a response factor of 1 for all impurities relative to the main component for initial screening.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC HPLC System (C18 Column) Dissolve_Sample->HPLC Dissolve_Standard->HPLC UV_Detector UV Detection (254 nm) HPLC->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve GC Gas Chromatograph (Capillary Column) Dissolve->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Identify Identify Impurities (NIST Library) TIC->Identify Quantify Quantify Impurities Identify->Quantify

The presented HPLC and GC-MS methods provide a robust and comprehensive framework for the purity analysis of this compound. The orthogonal nature of these techniques ensures the detection and characterization of a wide range of potential impurities, from non-volatile process-related impurities and degradation products to volatile residual solvents. Adherence to these protocols and proper method validation in line with regulatory guidelines such as ICH Q2(R1) will ensure the quality and consistency of this important pharmaceutical intermediate.[10] The detailed procedures and method parameters outlined in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical raw materials.

References

Application Notes & Protocols: Strategic Derivatization of the Amino Group in 4-Bromo-5-fluoro-2-methylaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-5-fluoro-2-methylaniline

This compound (CAS 627871-16-3) is a trifunctional aromatic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a nucleophilic primary amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate electronic properties or participate in nucleophilic aromatic substitution, offers a versatile platform for constructing complex molecular entities.[1][3][4]

This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to MDL compounds (e.g., MDL-800), which are allosteric activators of sirtuin 6 (SIRT6), a lysine deacetylase implicated as a tumor suppressor.[3] The primary amino group serves as a critical handle for synthetic elaboration, allowing for the introduction of diverse functionalities that can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.

This guide provides a detailed exploration of three fundamental and widely applicable derivatization strategies for the amino group of this compound: acylation, sulfonylation, and reductive amination. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in mechanistic principles to empower researchers to adapt and innovate.

Foundational Principles and Safety Mandates

Reactivity of the Anilino Group

The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily attack electrophilic centers, such as the carbonyl carbon of acyl halides or the sulfur atom of sulfonyl chlorides. The reactivity can be modulated by the electronic nature of the aromatic ring; however, it is sufficiently nucleophilic for a broad range of derivatization reactions that are central to structure-activity relationship (SAR) studies.[5]

Mandatory Safety Protocols

Halogenated anilines and their derivatives must be handled with caution, as they are often classified as harmful or irritants.[6][7] Adherence to strict safety protocols is non-negotiable.

  • Handling: All manipulations should be performed in a certified, well-ventilated chemical fume hood.[6][8] Avoid inhalation of dust, fumes, or vapors.[8][9] Prevent all contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Certified safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-resistant laboratory coat are required at all times.[6][9] For handling powders, a dust mask (e.g., N95) is recommended.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols for Derivatization

The following protocols provide step-by-step methodologies for the primary derivatization pathways of the amino group.

Protocol 1: Acylation for Amide Synthesis

Principle: This reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the formation of the stable amide product.

Workflow Diagram: Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline (1.0 eq) in Anhydrous DCM B Add Base (e.g., Pyridine, 1.2 eq) A->B C Cool to 0 °C (Ice Bath) B->C D Add Acyl Chloride (1.1 eq) Dropwise C->D E Warm to RT Stir for 2-4h D->E F Quench with H₂O Separate Layers E->F G Wash Organic Layer (e.g., 1M HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J J I->J Product (N-Acyl Derivative)

Caption: Workflow for the acylation of this compound.

Materials & Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Detailed Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).

  • Add pyridine (1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe. A precipitate (pyridinium hydrochloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acyl derivative.

Expertise & Causality: The use of a non-nucleophilic base like pyridine or triethylamine is critical. It neutralizes the generated HCl without competing with the aniline as a nucleophile. Washing with dilute acid removes excess base, while the bicarbonate wash removes any unreacted acyl chloride.

Protocol 2: Sulfonylation for Sulfonamide Synthesis

Principle: Analogous to acylation, this reaction forms a stable sulfonamide linkage by reacting the aniline with a sulfonyl chloride. The sulfonamide group is a key pharmacophore in many drugs due to its ability to act as a hydrogen bond donor and acceptor and its metabolic stability.

Workflow Diagram: Sulfonylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline (1.0 eq) in Pyridine (Solvent/Base) B Cool to 0 °C (Ice Bath) A->B C Add Sulfonyl Chloride (1.1 eq) Portion-wise B->C D Warm to RT Stir for 4-12h C->D E Pour into Ice-Water & Acidify with Conc. HCl D->E F Collect Precipitate by Filtration E->F G Wash Solid with Water F->G H Recrystallize from Ethanol/Water G->H I I H->I Product (N-Sulfonyl Derivative)

Caption: Workflow for the sulfonylation of this compound.

Materials & Reagents:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Pyridine (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water, Ice

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Detailed Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base.[10]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and water.

  • Acidify the aqueous mixture by carefully adding concentrated HCl until the pH is ~2. This protonates the excess pyridine, making it water-soluble, and precipitates the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any remaining pyridinium hydrochloride.

  • Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness & Validation: This protocol is self-validating. The formation of a solid precipitate upon acidification is a strong indicator of product formation. The purity can be readily assessed by measuring the melting point and comparing it to literature values, if available, or by spectroscopic analysis.

Protocol 3: Reductive Amination for Secondary Amine Synthesis

Principle: This powerful one-pot reaction converts the primary aniline into a secondary or tertiary amine.[11] It proceeds via the formation of an imine intermediate by condensation with an aldehyde or ketone, which is then reduced in situ by a hydride-based reducing agent.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild and selectively reduces the imine in the presence of the unreacted carbonyl compound.[5][12]

Workflow Diagram: Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Combine Aniline (1.0 eq), Aldehyde/Ketone (1.1 eq), & Acetic Acid (2.0 eq) in DCE B Stir at RT for 30 min (Imine Formation) A->B C Add NaBH(OAc)₃ (1.5 eq) Portion-wise B->C D Stir at RT for 6-18h C->D E Quench with Saturated NaHCO₃ Solution D->E F Extract with DCM E->F G Wash Organic Layer (Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I J J I->J Product (N-Alkyl Derivative)

Caption: Workflow for the reductive amination of this compound.

Materials & Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Detailed Step-by-Step Protocol:

  • In a dry round-bottom flask, combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a catalytic amount of glacial acetic acid (can be up to 2.0 eq).[5]

  • Dissolve the components in anhydrous DCE and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Gas evolution (hydrogen) may be observed.

  • Allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.

Authoritative Grounding: The use of NaBH(OAc)₃ for reductive aminations is a well-established and highly reliable method, prized for its operational simplicity and broad substrate scope, as documented extensively in organic synthesis literature.[12][14] The mild acidity provided by acetic acid is crucial for catalyzing the initial imine formation without passivating the amine nucleophile.[5]

Data Summary and Characterization

The successful derivatization of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Physicochemical Properties of Starting Material and Representative Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signal (Diagnostic)
Starting Material
This compoundC₇H₇BrFN204.04[3]δ ~3.8-4.2 ppm (broad singlet, 2H, -NH₂)
Representative Derivatives
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamideC₉H₉BrFNO246.08δ ~7.5-8.5 ppm (broad singlet, 1H, -NH-), δ ~2.2 ppm (singlet, 3H)
4-Bromo-N-(4-fluorobenzyl)-5-fluoro-2-methylanilineC₁₄H₁₂BrF₂N312.16δ ~4.3 ppm (doublet, 2H, -CH₂-), δ ~4.5-5.0 ppm (broad triplet, 1H, -NH-)
4-Bromo-5-fluoro-2-methyl-N-(phenylsulfonyl)anilineC₁₃H₁₁BrFNO₂S356.20δ ~9.5-10.5 ppm (broad singlet, 1H, -NH-)

Note: ¹H NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-methylaniline

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and an amino group for further derivatization, makes it a versatile intermediate for constructing complex molecular architectures.[1] The successful and efficient synthesis of this compound, especially at an industrial scale, is paramount for the timely and cost-effective development of new chemical entities.

This guide provides a comprehensive overview of the synthetic considerations for this compound, from a proposed laboratory-scale protocol to the critical parameters for successful scale-up. We will delve into the rationale behind the chosen synthetic strategy, the challenges encountered when transitioning from bench to reactor, and the implementation of modern process control technologies to ensure a safe, robust, and reproducible manufacturing process.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is essential for process development, purification, and safe handling.

PropertyValueReference
CAS Number 1393623-14-9-
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [4]
Appearance Colorless to light yellow solid[3]
Melting Point 40-42 °C (approx.)[3]
Boiling Point 233-235 °C (approx.)[3]
Solubility Soluble in organic solvents like ether and chloroform; slightly soluble in water.[3]

Proposed Laboratory-Scale Synthesis

The most direct and plausible route to this compound is the electrophilic aromatic substitution (EAS) of the readily available precursor, 5-fluoro-2-methylaniline. The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and yield.

Analysis of Regioselectivity

The directing effects of the substituents on the 5-fluoro-2-methylaniline ring are key to predicting the outcome of the bromination reaction:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-director.[5][6]

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-director.[7]

  • Fluoro Group (-F): A weakly deactivating, ortho-, para-director due to competing inductive and resonance effects.[8]

The cumulative effect of these groups strongly favors electrophilic attack at the positions ortho and para to the strongly activating amino group. The position para to the amino group (C4) is the most sterically accessible and electronically activated site. The methyl group at C2 further reinforces the activation of the C4 position. The fluorine at C5, being a meta-director relative to its own position, will also favor substitution at C4. Therefore, bromination is highly likely to occur selectively at the 4-position.

Experimental Protocol: Electrophilic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a preferred brominating agent for activated aromatic systems like anilines due to its solid form, ease of handling compared to liquid bromine, and often high regioselectivity.[9]

Reaction Scheme:

G 5-Fluoro-2-methylaniline 5-Fluoro-2-methylaniline This compound This compound 5-Fluoro-2-methylaniline->this compound NBS, CH2Cl2, 0 °C

Caption: Proposed synthesis of this compound.

Materials:

  • 5-Fluoro-2-methylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (CH₂Cl₂) (10 vol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-fluoro-2-methylaniline and dissolve in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-bromosuccinimide in dichloromethane.

  • Add the NBS solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.

Scale-Up Considerations

Transitioning a laboratory-scale synthesis to a pilot plant or full-scale manufacturing facility introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.[10]

Reagent Selection and Stoichiometry

While NBS is a convenient laboratory reagent, its use at scale can present safety hazards, including thermal instability, especially in solvents like DMF.[11] For large-scale production, alternative brominating agents or in-situ generation of bromine might be considered to improve process safety and cost-effectiveness. However, for the initial scale-up, maintaining NBS with a robust safety assessment is a viable strategy. The stoichiometry of NBS should be carefully optimized to minimize the formation of dibrominated byproducts and reduce residual unreacted NBS, which can complicate purification.

Thermal Management

The electrophilic bromination of anilines is an exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" and an increased risk of thermal runaway, a dangerous scenario where the reaction rate accelerates uncontrollably.[12]

Mitigation Strategies:

  • Controlled Addition: The brominating agent should be added at a controlled rate to manage the heat evolution.

  • Efficient Cooling: The reactor must be equipped with an efficient cooling system to maintain the desired reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and throughput.

  • Thermal Hazard Assessment: A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory to determine the reaction's thermal profile and define safe operating limits.[13]

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining homogeneity in temperature and concentration throughout the reactor. Poor mixing can lead to localized excesses of the brominating agent, resulting in the formation of impurities and potential safety hazards. The transition from a magnetic stirrer in the lab to a mechanical agitator in a large reactor requires careful consideration of the agitator design, speed, and baffling to ensure effective mass transfer.

Downstream Processing and Purification

The purification strategy at scale will likely shift from chromatography to more scalable techniques like crystallization.

Crystallization Workflow:

G cluster_0 Purification Process Crude Product Crude Product Dissolution in Solvent Dissolution in Solvent Crude Product->Dissolution in Solvent 1. Solvent Selection Cooling/Antisolvent Addition Cooling/Antisolvent Addition Dissolution in Solvent->Cooling/Antisolvent Addition 2. Supersaturation Crystallization Crystallization Cooling/Antisolvent Addition->Crystallization 3. Nucleation & Growth Filtration Filtration Crystallization->Filtration 4. Isolation Drying Drying Filtration->Drying 5. Solvent Removal Pure Product Pure Product Drying->Pure Product

Caption: A typical workflow for purification by crystallization.

  • Solvent Selection: An ideal crystallization solvent (or solvent system) will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.

  • Cooling Profile: The rate of cooling will influence the crystal size and purity. A controlled cooling profile is essential for reproducible results.

  • Seeding: Introducing seed crystals can help to control the onset of crystallization and the final crystal form (polymorphism).

  • Filtration and Drying: The choice of filtration and drying equipment (e.g., centrifuge, filter dryer) will depend on the scale of production and the physical properties of the solid.

Process Analytical Technology (PAT)

The implementation of Process Analytical Technology (PAT) is highly recommended for robust process control during scale-up.[14] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time.

Potential PAT Applications:

  • In-situ FTIR/Raman Spectroscopy: To monitor the concentration of the starting material, product, and key intermediates, allowing for real-time tracking of reaction progress and endpoint determination.[15]

  • Automated Sampling and HPLC: For at-line analysis of reaction conversion and impurity profiles.[14]

G cluster_0 Scale-Up Logic Lab Scale Lab Scale (Feasibility) Pilot Scale Pilot Scale (Optimization & Safety) Lab Scale->Pilot Scale Process Understanding - Thermal Hazards - Mixing Studies Production Scale Production Scale (Efficiency & Control) Pilot Scale->Production Scale Process Control - PAT Implementation - Robustness

Caption: Logical progression of process scale-up.

Safety Assessment

A comprehensive safety assessment is critical before undertaking the synthesis of this compound, particularly at scale.

  • N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and can cause severe skin burns and eye damage.[16] It is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Many reactions involving NBS are highly exothermic.[9]

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated area, and appropriate respiratory protection should be used.

  • Thermal Runaway: As previously discussed, the potential for a thermal runaway reaction is a significant hazard during scale-up. A thorough understanding of the reaction's thermal profile is essential for designing appropriate safety controls.

Conclusion

The synthesis of this compound via the electrophilic bromination of 5-fluoro-2-methylaniline is a chemically sound and viable route. However, the successful transition from laboratory to large-scale production requires a meticulous and systematic approach. Key considerations include a thorough understanding of the reaction's regioselectivity, careful management of the reaction exotherm, optimization of mixing and downstream processing, and a robust safety assessment. The integration of Process Analytical Technology can provide invaluable real-time data to ensure a controlled, safe, and reproducible manufacturing process, ultimately enabling the reliable supply of this important chemical intermediate for the advancement of pharmaceutical and agrochemical research and development.

References

The Strategic Utility of 4-Bromo-5-fluoro-2-methylaniline in the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities with desired pharmacological profiles. 4-Bromo-5-fluoro-2-methylaniline (CAS No: 627871-16-3) has emerged as a highly versatile and valuable scaffold for the construction of a diverse array of heterocyclic compounds. Its unique trifunctional nature, featuring a nucleophilic amine, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can either be retained to modulate physicochemical properties or be displaced, provides a rich platform for synthetic exploration. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two classes of medicinally relevant heterocycles: SIRT6 activators and kinase inhibitors.

Application Note 1: Synthesis of SIRT6 Activators - The Case of MDL-800

Sirtuin 6 (SIRT6) is a lysine deacetylase that has garnered significant attention as a therapeutic target in oncology.[1] Activators of SIRT6, such as the MDL series of compounds, have demonstrated potential in suppressing tumor growth. This compound is a key starting material in the synthesis of MDL-800, a potent allosteric activator of SIRT6.[1][2]

Synthetic Workflow Overview

The synthesis of MDL-800 from this compound involves a two-step sequence: a sulfamoylation reaction followed by a second sulfonylation. The causality behind this approach lies in the sequential introduction of the two sulfonyl groups, with the first step forming the core sulfonamide linkage and the second introducing the terminal dichlorophenyl moiety.

MDL800_Synthesis start This compound intermediate Methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate start:e->intermediate:w Sulfamoylation product MDL-800 intermediate:e->product:w Sulfonylation

Caption: Synthetic workflow for MDL-800.

Detailed Experimental Protocol: Synthesis of MDL-800

Step 1: Synthesis of methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate

  • Rationale: This step involves the formation of a sulfonamide bond between the aniline and a sulfonyl chloride. The reaction is typically carried out in a basic solvent like pyridine to neutralize the HCl generated during the reaction.

  • Procedure:

    • To a solution of this compound (20 g, 98.0 mmol) in 20 mL of pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (32.9 g, 117.6 mmol) at 0 °C.

    • Stir the reaction mixture at 0 °C for approximately 1 hour.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 8 hours.

    • Cool the reaction mixture to 0 °C and adjust the pH to 3-4 with 1 N hydrochloric acid.

    • Filter the resulting precipitate, wash with water, and dry to yield the crude intermediate product, which can be used in the next step without further purification.

Step 2: Synthesis of MDL-800

  • Rationale: The second sulfonylation introduces the 3,5-dichlorophenylsulfonyl group. Pyridine is again used as the solvent and base.

  • Procedure:

    • To a solution of the crude intermediate from Step 1 (27.1 g, 65.2 mmol) in 50 mL of pyridine, add 3,5-dichlorobenzene-1-sulfonyl chloride (19.07 g, 78.2 mmol) at 0 °C.

    • Stir the reaction at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for another 6 hours.

    • Cool the reaction to 0 °C and adjust the pH to 3-4 with 2 N hydrochloric acid.

    • Filter the precipitate and purify by column chromatography on silica gel (eluting with a 3:1 mixture of petroleum ether and ethyl acetate) to afford MDL-800 as a white solid.

Compound Starting Material Reagents Yield
MDL-800 This compound1. Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, Pyridine2. 3,5-dichlorobenzene-1-sulfonyl chloride, Pyridine80%

Table 1: Summary of MDL-800 Synthesis

Application Note 2: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

4-Anilinoquinazolines are a well-established class of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) for the treatment of cancer. The aniline moiety plays a crucial role in binding to the ATP-binding site of the kinase. The fluorine and bromine substituents on the aniline ring can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most common and direct route to 4-anilinoquinazolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and the desired aniline. The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack.

Quinazoline_Synthesis aniline This compound product 4-(4-Bromo-5-fluoro-2-methylphenylamino)quinazoline aniline->product:w Nucleophilic Attack quinazoline 4-Chloroquinazoline quinazoline->product:w Displacement of Cl-

Caption: General SNAr for 4-anilinoquinazolines.

Protocol: Synthesis of a Novel 4-Anilinoquinazoline
  • Rationale: This protocol describes the synthesis of a novel 4-anilinoquinazoline derivative from this compound. The reaction is typically carried out in a polar solvent like isopropanol or ethanol, often with a catalytic amount of acid to protonate the quinazoline nitrogen, further activating the C4 position.

  • Procedure:

    • To a solution of 4-chloroquinazoline (1.65 g, 10 mmol) in 50 mL of isopropanol, add this compound (2.04 g, 10 mmol) and a catalytic amount of concentrated hydrochloric acid (0.1 mL).

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

    • Filter the solid, wash with cold isopropanol, and then with diethyl ether to obtain the hydrochloride salt of the desired product.

    • The free base can be obtained by neutralization with a base such as sodium bicarbonate.

Reactant 1 Reactant 2 Solvent Catalyst Product
4-ChloroquinazolineThis compoundIsopropanolHCl4-(4-Bromo-5-fluoro-2-methylphenylamino)quinazoline

Table 2: Reagents for 4-Anilinoquinazoline Synthesis

The synthesized 4-(4-bromo-5-fluoro-2-methylphenylamino)quinazoline can then be further functionalized via the bromine atom using palladium-catalyzed cross-coupling reactions to introduce additional diversity and explore structure-activity relationships. The presence of the fluorine atom is known to often enhance the binding affinity of kinase inhibitors.

Application Note 3: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms into the benzimidazole scaffold can significantly impact their therapeutic potential.

Synthetic Approach: Reductive Cyclization

A common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize a fluorinated benzimidazole from this compound, a preliminary step is required to introduce a second nitrogen atom ortho to the existing amine. This can be achieved through a nitration reaction followed by reduction.

Benzimidazole_Synthesis start This compound nitrated Nitrated Intermediate start->nitrated Nitration diamine o-Phenylenediamine Derivative nitrated->diamine Reduction product Fluorinated Benzimidazole diamine->product Cyclocondensation

Caption: Multi-step synthesis of a fluorinated benzimidazole.

Exemplary Protocol: Synthesis of a 5-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole
  • Rationale: This protocol outlines a three-step synthesis. First, selective nitration of the aniline derivative, followed by reduction of the nitro group to an amine to form the o-phenylenediamine, and finally, cyclocondensation with formic acid to yield the benzimidazole.

  • Procedure:

    Step 1: Nitration

    • Carefully add this compound to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. The regioselectivity of the nitration will be directed by the existing substituents.

    • Stir the reaction at low temperature for a few hours and then pour it onto ice.

    • Neutralize with a base and extract the product with an organic solvent.

    Step 2: Reduction

    • Dissolve the nitrated intermediate in ethanol or acetic acid.

    • Add a reducing agent such as iron powder or tin(II) chloride.

    • Heat the reaction mixture to facilitate the reduction of the nitro group to an amine.

    • Work up the reaction to isolate the o-phenylenediamine derivative.

    Step 3: Cyclocondensation

    • Reflux the o-phenylenediamine derivative with formic acid.

    • After the reaction is complete, cool the mixture and neutralize it to precipitate the benzimidazole product.

    • Filter and purify the product by recrystallization.

Step Key Transformation Typical Reagents
1 NitrationH₂SO₄, HNO₃
2 ReductionFe, CH₃COOH
3 CyclocondensationHCOOH

Table 3: Key Steps in Fluorinated Benzimidazole Synthesis

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocycles with significant therapeutic potential. The protocols and application notes provided herein demonstrate its utility in constructing complex molecules such as SIRT6 activators and precursors to kinase inhibitors and fluorinated benzimidazoles. The strategic incorporation of this trifunctional aniline allows for the efficient exploration of chemical space and the development of next-generation therapeutics.

References

Catalytic systems for cross-coupling reactions with 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-fluoro-2-methylaniline

Introduction: The Strategic Value of this compound in Synthesis

This compound (BFMA) is a trifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development.[1] Its value is derived from a unique constellation of reactive sites and substituents on an aniline scaffold, a common motif in pharmacologically active molecules. As a building block, it offers a strategic entry point for constructing complex molecular architectures.[2]

The key structural features of BFMA (CAS 627871-16-3) are:

  • C-Br Bond: The bromine atom at the 4-position is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]

  • C-F Bond: The fluorine atom at the 5-position imparts specific electronic properties to the ring, influencing its reactivity and the physicochemical properties (e.g., metabolic stability, lipophilicity) of the final product.[1][5]

  • Amine Group: The primary amine at the 1-position can be a nucleophile or a directing group and is a common site for further derivatization.

  • Methyl Group: The ortho-methyl group provides steric influence that can direct regioselectivity in certain reactions and modulate the conformation of the final molecule.

This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions applicable to BFMA, focusing on the causality behind catalyst selection and providing detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Principles: Understanding the Reactivity of BFMA

The successful application of BFMA in cross-coupling reactions hinges on understanding its electronic and steric nature. The aniline moiety is an electron-donating group, which increases the electron density of the aromatic ring. Conversely, the halogen substituents (Br and F) are inductively electron-withdrawing. This electronic tug-of-war influences the crucial oxidative addition step in the catalytic cycle, where the Pd(0) catalyst inserts into the C-Br bond.

Key Mechanistic Considerations:

  • Oxidative Addition: The C-Br bond is significantly more reactive towards Pd(0) insertion than the C-F bond, ensuring high chemoselectivity for coupling at the bromine site. The electron-rich nature of the aniline ring can accelerate this step.

  • Ligand Choice: The primary amine of the aniline can coordinate to the palladium center, potentially acting as an endogenous ligand. However, this coordination is often weak and can be displaced by more effective, specifically designed phosphine or N-heterocyclic carbene (NHC) ligands. The use of bulky, electron-rich ligands is paramount to stabilize the palladium catalyst, promote reductive elimination, and prevent the formation of unreactive catalyst dimers.[6][7]

  • Base Selection: The choice of base is critical and reaction-dependent. It can serve to activate a coupling partner (e.g., boronic acids in Suzuki coupling), deprotonate a nucleophile (e.g., amines in Buchwald-Hartwig amination), or neutralize the HX acid generated during the reaction.[8][9] Harsh basic conditions should be approached with caution to avoid potential side reactions like nucleophilic aromatic substitution of the fluorine atom, although this is generally a minor concern under typical cross-coupling conditions.[1]

Experimental Workflow Overview

The general workflow for performing a palladium-catalyzed cross-coupling reaction is a multi-step process requiring careful attention to creating an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Oven-dry glassware B Add Pd source, ligand, & base to flask A->B C Seal flask & purge with N2/Ar B->C D Add BFMA & coupling partner C->D E Add degassed solvent via syringe D->E F Heat to specified temperature E->F G Monitor reaction (TLC/GC-MS) F->G H Cool to RT & quench G->H I Aqueous workup / Extraction H->I J Dry organic layer & concentrate I->J K Purify (Column Chromatography) J->K L L K->L Characterization (NMR, MS)

Figure 1: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[8] It is widely used to synthesize biaryl structures, which are prevalent in pharmaceuticals.

Causality of Component Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium-dibenzylideneacetone complexes (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: For electron-rich aryl bromides like BFMA, bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos are highly effective.[6] They promote the rate-limiting reductive elimination step and stabilize the catalytically active species.

  • Base: An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is typically used to activate the boronic acid for transmetalation.[8][10] Fluoride ions (from CsF or KF) can also promote the reaction.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common, facilitating the dissolution of both the organic substrates and the inorganic base.[13][14]

G pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pdiibr L₂(Ar)PdII(Br) oxidative_add->pdiibr ar_x BFMA (Ar-Br) transmetalation Transmetalation pdiibr->transmetalation pdiir L₂(Ar)PdII(R) transmetalation->pdiir boronic R-B(OR)₂ + Base reductive_elim Reductive Elimination pdiir->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Catalytic Systems for Suzuki-Miyaura Coupling
ParameterSystem 1 (Phosphine Ligand)System 2 (NHC Ligand)
Pd Source Pd(OAc)₂ (2 mol%)[Pd(IPr)Cl₂]₂ (1 mol%)
Ligand SPhos (4 mol%)(IPr = N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)
Temperature 100 °C80 °C
Notes Highly general for various boronic acids.[6]Effective for sterically hindered substrates.[8]
Protocol: Suzuki-Miyaura Coupling of BFMA with Phenylboronic Acid
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Add this compound (BFMA) (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add 4 mL of degassed toluene and 0.8 mL of degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][15] This transformation is central to pharmaceutical synthesis, as the aryl amine motif is a privileged structure.[16][17]

Causality of Component Selection:

  • Palladium Source: As with the Suzuki reaction, Pd(OAc)₂ or Pd₂(dba)₃ are standard precatalysts. Pre-formed palladacycle precatalysts (e.g., G3-XPhos) offer excellent air stability and activity.

  • Ligand: Sterically hindered biaryl phosphine ligands are essential.[7] Ligands like XPhos, RuPhos, and BrettPhos create a bulky coordination sphere around the palladium, which facilitates the crucial C-N reductive elimination step—often the turnover-limiting step in the cycle.[6][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9][18]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are mandatory to prevent quenching the strong base.[19]

G pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pdiibr L₂(Ar)PdII(Br) oxidative_add->pdiibr ar_x BFMA (Ar-Br) amine_assoc Amine Coordination pdiibr->amine_assoc pd_amido L₂(Ar)PdII(NR₂) amine_assoc->pd_amido amine R₂NH + Base reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product

Figure 3: Simplified Buchwald-Hartwig amination cycle.

Comparative Catalytic Systems for Buchwald-Hartwig Amination
ParameterSystem 1 (Primary/Secondary Amines)System 2 (Ammonia Equivalent)
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (2-4 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.5 equiv)LiHMDS (2.0 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C100 °C
Notes Broad scope for various amines.[6][15]Used for synthesizing primary anilines from an ammonia surrogate.[15]
Protocol: Buchwald-Hartwig Amination of BFMA with Morpholine
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.025 mmol), and NaOtBu (1.5 mmol).

  • Atmosphere Exchange: Seal the tube with a septum cap, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (BFMA) (1.0 mmol). Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitoring: Track the consumption of BFMA using GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with diethyl ether (20 mL) and water (20 mL).

  • Purification: Separate the layers, extract the aqueous phase with diethyl ether (2 x 15 mL), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[20] This reaction typically employs a dual catalytic system of palladium and copper(I).[21]

Causality of Component Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst that provides both the Pd(0) source and the phosphine ligand in one package.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself.[21]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the alkyne and to scavenge the HBr formed during the reaction. Often, it can be used as the solvent.[22]

  • Solvent: Anhydrous THF or DMF are common solvents, although the reaction can be run neat in the amine base.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pdiibr L₂(Ar)PdII(Br) pd0->pdiibr Oxidative Addition (Ar-Br) pdiialkynyl L₂(Ar)PdII(C≡CR) pdiibr->pdiialkynyl Transmetalation pdiialkynyl->pd0 Reductive Elimination product Ar-C≡CR pdiialkynyl->product cu_br CuI cu_acetylide Cu-C≡CR cu_br->cu_acetylide Acetylide Formation cu_acetylide->pdiibr cu_acetylide->cu_br

Figure 4: Simplified Sonogashira catalytic cycles.

Protocol: Sonogashira Coupling of BFMA with Phenylacetylene
  • Inert Atmosphere Setup: In a Schlenk flask, dissolve this compound (BFMA) (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in a mixture of degassed THF (5 mL) and degassed Et₃N (2 mL).

  • Atmosphere Exchange: Bubble argon or nitrogen through the solution for 10 minutes.

  • Reagent Addition: Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting BFMA.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired arylalkyne.

Conclusion and Outlook

This compound is a highly adaptable building block for modern organic synthesis. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to introduce diverse functionalities at the C4 position. The key to success lies in the rational selection of a catalytic system, particularly the use of bulky, electron-rich phosphine ligands that can overcome the challenges associated with an electron-rich aniline substrate. The protocols described herein serve as a robust starting point for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Crude 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-5-fluoro-2-methylaniline (CAS No: 52723-82-7). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. As a halogenated aniline, this compound is a valuable building block in organic and medicinal chemistry.[1][2] However, its purification is often non-trivial due to the potential for isomeric impurities, side-products, and degradation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity critical?

This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] Its structure contains multiple reactive sites that allow for diverse chemical transformations. High purity (typically >98%) is essential to ensure predictable reaction outcomes, avoid the formation of unwanted byproducts in subsequent synthetic steps, and meet the stringent quality standards required in pharmaceutical development.

Q2: My crude product is a dark brown or reddish solid/oil. What causes this discoloration?

This is a very common observation with anilines. The dark color is almost always due to the presence of highly colored polymeric impurities that form via air oxidation of the amine functional group.[3][4][5] Anilines are notoriously susceptible to aerial oxidation, a process that can be accelerated by light and heat.[4] Even a small amount of these polymeric substances can impart a strong color to the material.[5]

Q3: What are the most likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route, but several common classes of impurities can be anticipated:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Isomeric Byproducts: Bromination of a substituted aniline can often lead to the formation of isomers with bromine at different positions on the aromatic ring. These isomers may have very similar physical properties, making them difficult to separate.

  • Over-brominated Species: Formation of di- or tri-brominated aniline byproducts.

  • Oxidation/Polymeric Products: As discussed in Q2, these are common and are responsible for the dark color of crude samples.[3][4]

  • Inorganic Salts: Residual acids or bases (e.g., K₂CO₃, HCl) from the reaction workup can be present.[3]

  • Residual Solvents: Solvents used during the reaction or extraction phases (e.g., Dichloromethane, Ethyl Acetate).[3]

Q4: Which analytical techniques are best for assessing the purity of my crude and purified product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly visualizing the number of components in your crude mixture and for developing a solvent system for column chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, making it excellent for quantifying purity and detecting closely related isomers. A reverse-phase C18 column is a common starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure of the desired product and identifying any structural isomers or other organic impurities.[6]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My crude product is a dark, multi-component mixture according to TLC. How should I approach the purification?

A complex crude mixture requires a systematic approach. The physical state of your crude product (solid vs. oil) and the nature of the impurities will dictate the best strategy. The following decision tree can guide your choice.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization (e.g., from Ethanol/Water, Hexanes/EtOAc) is_solid->try_recrystallization Yes acid_base_wash Perform Acid-Base Wash to remove non-basic impurities is_solid->acid_base_wash No (Oily) recrystallization_success High Purity Achieved? try_recrystallization->recrystallization_success recrystallization_success->acid_base_wash No final_product Pure Product recrystallization_success->final_product Yes column_chromatography Purify via Column Chromatography (Silica Gel or Alumina) acid_base_wash->column_chromatography column_chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Q2: I'm attempting column chromatography, but my product is streaking badly (tailing) on the TLC and column.

This is a classic problem when purifying basic compounds like anilines on acidic silica gel.[6] The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution and band broadening.

Recommended Solutions:

  • Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (Et₃N), to your eluent system (typically 0.5-1% by volume).[3] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

  • Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and can be more suitable for basic compounds.[6]

  • Optimize the Solvent System: Ensure your eluent has the correct polarity. Use TLC to find a solvent mixture that gives your product an Rf value between 0.25 and 0.35 for optimal separation.[3] Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

Q3: My product recovery after column chromatography is very low. What are the possible causes?

Low recovery is often linked to the strong adsorption issue mentioned in Q2, but other factors can contribute:

  • Irreversible Adsorption: If the aniline binds too strongly to the silica gel, it may not elute from the column. Using a basic modifier or switching to alumina can prevent this.[6]

  • Column Overload: Loading too much crude material onto the column can lead to poor separation and product loss. A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude product.[3]

  • Product Volatility: While this specific aniline is a solid at room temperature, some aniline derivatives can be volatile. If you are removing solvent under high vacuum and/or with excessive heat, you may be losing product. Use a rotary evaporator with controlled temperature and pressure.[6]

  • Incomplete Elution: After your product has eluted, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if any remaining material comes off. This will tell you if your primary eluent was not polar enough to elute everything.[6]

Q4: I tried recrystallization, but I can't find a suitable solvent.

Finding the right recrystallization solvent is often a matter of trial and error. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

Troubleshooting Steps:

  • Use a Solvent System: Instead of a single solvent, try a binary solvent system. Dissolve your crude solid in a small amount of a "good" solvent (one it's highly soluble in, like Dichloromethane or Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like Hexanes or Pentane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

  • Consider an Acid Salt: If recrystallizing the free base is problematic, consider converting it to a salt (e.g., the hydrochloride or oxalate salt).[7] These salts often have very different solubility profiles and may crystallize more readily from polar solvents like ethanol or water. After recrystallization, the pure salt can be neutralized with a base to regenerate the purified aniline.[4][7]

Q5: My purified product looks clean but turns brown after a few days. How can I improve its stability?

This is due to air oxidation.[6] To ensure long-term stability:

  • Store Under Inert Atmosphere: Store the purified solid in a sealed vial with the headspace purged with an inert gas like nitrogen or argon.

  • Protect from Light: Store the vial in the dark, for example, by wrapping it in aluminum foil or placing it in a dark cabinet.

  • Refrigerate: Store the compound at a low temperature (e.g., 4 °C) to slow the rate of oxidation.[8]

Experimental Protocols

Safety First: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[9][10] Always handle this chemical in a certified fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude material.

G cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. TLC Analysis: Determine optimal eluent (e.g., Hexanes:EtOAc with 1% Et3N) for a product Rf of ~0.3 slurry 2. Slurry Preparation: Prepare a slurry of silica gel (~50-100 g) in the initial, low-polarity eluent. tlc->slurry pack 3. Pack Column: Pour slurry into a glass column. Add a layer of sand on top. Flush with eluent, do not let it run dry. slurry->pack load 4. Sample Loading: Dissolve crude product (~1 g) in minimal DCM. Adsorb onto a small amount of silica gel, dry, and load onto the column. pack->load elute 5. Elution: Elute with the solvent system, starting with low polarity. Gradually increase polarity if needed (gradient elution). load->elute collect 6. Collect Fractions: Collect fractions and monitor by TLC to identify those containing the pure product. elute->collect combine 7. Combine & Evaporate: Combine the pure fractions. Remove solvent using a rotary evaporator. collect->combine dry 8. Dry & Characterize: Dry the solid product under high vacuum. Characterize by NMR, HPLC, etc. to confirm purity. combine->dry

Caption: Workflow for purification by column chromatography.

  • TLC Analysis: Determine the optimal eluent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. Add 1% triethylamine (Et₃N) to the eluent to prevent tailing.[3] Adjust the ratio to achieve a product Rf value of 0.25-0.35.

  • Column Preparation: Prepare a slurry of silica gel (50-100x the mass of your crude product) in the least polar eluent mixture you plan to use. Wet-pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[3]

  • Sample Loading: Dissolve the crude material (~1.0 g) in a minimal amount of a strong solvent like dichloromethane (~2-3 mL). Add a small amount of silica gel (~2 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this dry powder to the top of the prepared column.

  • Elution: Begin eluting with the low-polarity solvent system determined in step 1. Collect fractions in test tubes. If impurities are close to the product spot, a shallow gradient elution (gradually increasing the percentage of the more polar solvent) can improve separation.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. Look for a solvent or solvent pair that meets the criteria described in the troubleshooting guide. A patent for the related 4-bromo-2-methylaniline suggests recrystallization from ethanol, which could be a good starting point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the mixture until the solid just dissolves. Do not add an excessive amount of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Summary Tables

Table 1: Common Impurities in this compound Synthesis

Impurity TypeExampleRelative Polarity on Silica GelRemoval Strategy
Starting Material3-Fluoro-4-methylanilineMore PolarColumn Chromatography, Recrystallization
Isomeric Byproducte.g., 2-Bromo-5-fluoro-4-methylanilineSimilarHigh-resolution Column Chromatography, HPLC
Oxidation ProductsPolymeric anilinesVery Polar (often baseline)Column Chromatography, Acid-Base Wash
Inorganic SaltsK₂CO₃, HBrHighly Polar (immobile)Aqueous Workup, Filtration, Column Chromatography

Table 2: Recommended Starting Conditions for Chromatography & TLC

ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (gradient)Start at 98:2 and gradually increase Ethyl Acetate concentration. Offers good selectivity for many anilines.
Eluent Additive 0.5 - 1.0% Triethylamine (Et₃N)Crucial. Neutralizes acidic sites on silica, preventing peak tailing and improving recovery.[3][6]
Visualization (TLC) UV light (254 nm) and/or stainingAniline derivatives are often UV-active. Stains like permanganate can also be used.

References

Side reactions to avoid in the bromination of 5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity

5-Fluoro-2-methylaniline is a valuable building block in medicinal chemistry and materials science.[1][2] Its bromination, however, presents a significant synthetic challenge. The aniline moiety is a powerful activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[3][4] This high reactivity often leads to a loss of regioselectivity and the formation of multiple unwanted byproducts. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing multiple spots on my TLC plate after bromination. What are the likely side products?

A: The high activation of the aromatic ring by the amino group can lead to several side reactions. The most common are:

  • Polybromination: The strong electron-donating nature of the amino group makes the ortho and para positions highly nucleophilic, leading to the addition of multiple bromine atoms.[3][5]

  • N-Bromination: The lone pair of electrons on the nitrogen atom can directly attack the bromine electrophile, forming an N-bromoaniline intermediate.

  • Oxidation: Anilines are susceptible to oxidation, especially under harsh reaction conditions, which can lead to the formation of colored impurities and polymeric materials.[6]

Q2: How do the existing substituents on 5-fluoro-2-methylaniline direct the regioselectivity of bromination?

A: The regiochemical outcome is a result of the combined directing effects of the amino, methyl, and fluoro groups.

  • Amino Group (-NH2): A strong activating, ortho-, para-director.

  • Methyl Group (-CH3): A weak activating, ortho-, para-director.

  • Fluoro Group (-F): A deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation.

The powerful activating effect of the amino group is the dominant factor, strongly directing bromination to the positions ortho and para to it. The interplay of these groups dictates the most probable sites of substitution.

Q3: Why is my reaction mixture turning dark brown or black?

A: Dark coloration is often an indication of aniline oxidation.[6] This can be triggered by strong oxidizing agents, elevated temperatures, or the presence of acidic conditions that can generate radical species.

Troubleshooting Guide: Mitigating Side Reactions

This section provides actionable strategies to minimize the formation of unwanted byproducts during the bromination of 5-fluoro-2-methylaniline.

Issue 1: Polybromination

Over-bromination is a frequent issue due to the highly activated nature of the aniline ring.

Causality: The strong electron-donating effect of the amino group significantly increases the nucleophilicity of the aromatic ring, making it difficult to stop the reaction at monosubstitution.[4]

Mitigation Strategies:

  • Protecting Group Strategy: The most reliable method to prevent polybromination is to temporarily reduce the activating effect of the amino group by converting it to an amide.[7][8] Acetylation is a common and effective approach.

    • Workflow:

      • Acetylation: React 5-fluoro-2-methylaniline with acetic anhydride. This engages the nitrogen's lone pair in resonance with the carbonyl group, thus reducing its activation of the aromatic ring.[7]

      • Bromination: Perform the bromination on the resulting acetanilide. The bulkier N-acetyl group also sterically hinders the ortho positions, favoring para-substitution.

      • Deprotection: Hydrolyze the amide back to the amine under acidic or basic conditions.

  • Reaction Condition Optimization:

    • Solvent Choice: Using a non-polar solvent like carbon disulfide (CS2) can reduce the rate of reaction and improve selectivity compared to polar solvents like water.[9]

    • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize over-bromination.

    • Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can offer better control over the reaction compared to elemental bromine.[10][11]

Issue 2: N-Bromination

Direct reaction at the nitrogen atom can compete with ring bromination.

Causality: The lone pair on the aniline nitrogen is nucleophilic and can directly attack the electrophilic bromine species.

Mitigation Strategies:

  • Protecting Group: As with polybromination, converting the amine to an amide effectively eliminates N-bromination by delocalizing the nitrogen's lone pair.

  • Acidic Conditions: Performing the reaction in the presence of an acid will protonate the amino group to form an anilinium ion (-NH3+). This deactivates the ring towards electrophilic substitution and prevents N-bromination. However, this deactivation might be too strong and require harsher conditions for ring bromination.

Issue 3: Oxidation

Aniline derivatives can be sensitive to the reaction conditions, leading to degradation.

Causality: The electron-rich nature of anilines makes them susceptible to oxidation, which can be exacerbated by certain brominating agents or impurities.

Mitigation Strategies:

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can help minimize oxidation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Choice of Brominating Agent: Some brominating agents are also strong oxidants. Consider using milder reagents like NBS.[12]

Experimental Protocols

Protocol 1: Controlled Monobromination via Acetylation

This protocol outlines the steps for the selective monobromination of 5-fluoro-2-methylaniline.

Step 1: Acetylation of 5-Fluoro-2-methylaniline

  • Dissolve 5-fluoro-2-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the N-(5-fluoro-2-methylphenyl)acetamide.

  • Filter, wash with cold water, and dry the product.

Step 2: Bromination of N-(5-fluoro-2-methylphenyl)acetamide

  • Dissolve the dried acetanilide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine or N-bromosuccinimide in the same solvent.

  • Maintain the temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Isolate the brominated acetanilide by precipitation or extraction.

Step 3: Hydrolysis of the Brominated Acetanilide

  • Reflux the brominated acetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize to precipitate the brominated aniline.

  • Filter, wash with water, and dry the final product.

Data Presentation

Side ReactionKey Influencing FactorsRecommended Mitigation Strategy
Polybromination High reactivity of the aniline ring, polar solvents, high temperatureAcetylation of the amino group, use of non-polar solvents, low reaction temperature.[8][9]
N-Bromination Nucleophilicity of the amino groupAcetylation of the amino group.
Oxidation Presence of strong oxidants, oxygen, high temperatureUse of degassed solvents, inert atmosphere, milder brominating agents.[6]

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the major side reactions.

Bromination_Pathways cluster_main Desired Reaction cluster_side Side Reactions Start 5-Fluoro-2-methylaniline Protect Acetylation (Acetic Anhydride) Start->Protect Acetanilide N-(5-fluoro-2-methylphenyl)acetamide Protect->Acetanilide Brominate Bromination (Br2 or NBS) Acetanilide->Brominate Brominated_Acetanilide Brominated Acetanilide Brominate->Brominated_Acetanilide Deprotect Hydrolysis (H+ or OH-) Brominated_Acetanilide->Deprotect Product Monobrominated 5-Fluoro-2-methylaniline Deprotect->Product Start2 5-Fluoro-2-methylaniline Polybromination Polybromination Start2->Polybromination Excess Br2 NBromination N-Bromination Start2->NBromination Direct Attack on N Oxidation Oxidation Products Start2->Oxidation Oxidizing Conditions

Caption: Desired vs. Side Reaction Pathways in Aniline Bromination.

References

Optimizing temperature and reaction time for 4-Bromo-5-fluoro-2-methylaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methylaniline (CAS 627871-16-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, trifunctional building block in their synthetic workflows.[1] As a substituted aniline, this compound offers multiple reaction sites, including the potential for cross-coupling at the bromine, nucleophilic substitution of the amine, and even nucleophilic aromatic substitution at the fluorine position.[1][2] This guide provides in-depth, field-tested insights into optimizing reaction parameters—specifically temperature and time—to help you navigate common challenges and maximize your synthetic success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during reactions with this compound. Each issue is analyzed by probable cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction

Scenario: You are performing a Suzuki-Miyaura coupling to replace the bromine atom, but in-process analysis (TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times.

Possible Causes:

  • Insufficient Temperature: The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step and is highly temperature-dependent.[3] Insufficient thermal energy can lead to a sluggish or stalled reaction.

  • Catalyst Deactivation: The aniline functional group can coordinate to the palladium center, potentially inhibiting catalytic activity, especially at lower temperatures.[4]

  • Poor Base/Solvent Combination: The choice of base and solvent is critical for an efficient transmetalation step and overall catalyst turnover. An inappropriate combination can hinder the reaction.

Recommended Solutions:

  • Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments. While many Suzuki reactions are run at elevated temperatures (e.g., 70-100 °C), the optimal temperature depends on the specific catalyst, ligands, and substrates used.[5] Monitor for any signs of decomposition.

  • Ligand and Catalyst Selection: If increasing temperature doesn't resolve the issue, consider a more electron-rich phosphine ligand or a pre-catalyst that is more resistant to inhibition by the aniline group.

  • Base and Solvent Screening: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF/water mixtures) are appropriate for the specific boronic acid or ester you are using.[3][5] An aqueous base solution is often effective.[3]

Issue 2: Formation of Impurities and Side Products

Scenario: Your reaction mixture shows the desired product, but also significant amounts of unidentified impurities, potentially including de-brominated or other isomeric products.

Possible Causes:

  • Excessive Temperature: High temperatures can lead to thermal decomposition of the starting material or product. It can also promote side reactions, such as hydrodehalogenation (loss of bromine) or undesired coupling pathways.

  • Prolonged Reaction Time: Even at an optimal temperature, leaving a reaction for too long can lead to the slow formation of thermodynamically stable, but undesired, byproducts.

  • Atmospheric Contamination: The presence of oxygen can lead to oxidative side reactions, including the formation of palladium black and homo-coupling of the boronic acid.[4]

Recommended Solutions:

  • Controlled Heating: Use a precisely controlled heating mantle or oil bath. Avoid localized overheating. Once the reaction reaches completion (as determined by TLC or LC-MS), cool it down promptly.

  • Time Course Study: Run a small-scale reaction and take aliquots at regular intervals (e.g., every 30-60 minutes) to determine the point of maximum product formation before significant impurity generation occurs.

  • Inert Atmosphere: Ensure the reaction is conducted under a thoroughly inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[5] Degas all solvents before use.

Issue 3: Incomplete Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Scenario: You are attempting to introduce a new substituent onto the aromatic ring but the reaction is sluggish or incomplete.

Possible Causes:

  • Deactivating Effects: While the amino group is a strong activator, the fluorine and bromine atoms are deactivating groups for electrophilic aromatic substitution (EAS).[6] Their combined electron-withdrawing inductive effects can make the ring less nucleophilic than expected.

  • Steric Hindrance: The existing methyl, fluoro, and bromo groups can sterically hinder the approach of the electrophile to the available positions.

  • Protonation of the Aniline: In strongly acidic conditions (common for nitration or sulfonation), the amino group becomes protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can shut down or misdirect the reaction.[6]

Recommended Solutions:

  • Protect the Amine: Convert the aniline to an acetanilide (-NHCOCH₃) before performing the EAS reaction. The acetanilide group is still an ortho, para-director and an activator, but it mitigates the issue of protonation and can modulate reactivity. The amine can be easily regenerated by hydrolysis after the substitution step.

  • Choice of Lewis Acid/Catalyst: For reactions like bromination or Friedel-Crafts, a stronger Lewis acid catalyst may be required to generate a sufficiently potent electrophile to react with the moderately deactivated ring.[7][8]

  • Temperature Control: EAS reactions can be exothermic. Start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This can help control the reaction rate and prevent the formation of polysubstituted or undesired isomers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a typical Suzuki coupling with this compound?

A1: A good starting point is typically between 70 °C and 90 °C.[5] However, some modern catalyst systems can operate efficiently at room temperature.[9] It is always best to perform a small-scale temperature screen (e.g., RT, 50 °C, 70 °C, 90 °C) to find the sweet spot for your specific substrate and catalyst combination that balances reaction rate with stability.

Q2: How long should I run my reaction?

A2: Reaction time is not a fixed parameter and should always be determined by reaction monitoring. A typical cross-coupling reaction might be complete in 2 to 18 hours.[5] Rely on analytical techniques like TLC, HPLC, or GC-MS to determine when the starting material has been consumed and the product concentration is maximized.[10][11] Running a reaction for an arbitrary amount of time without monitoring is a common cause of low yields and impurity formation.

Q3: How can I effectively monitor the progress of my reaction?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent quantitative method for monitoring these reactions.[10][11] A standard C18 reversed-phase column is usually effective. For qualitative, in-process checks, Thin-Layer Chromatography (TLC) is fast and effective. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

Q4: Can the fluorine atom be displaced during these reactions?

A4: While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) of the fluorine is possible under certain conditions, especially with strong nucleophiles and at high temperatures. The electron-withdrawing bromine atom ortho to the fluorine can activate it towards substitution. Always analyze your product mixture carefully for any byproducts resulting from fluoride displacement.

Data Summary and Protocols

Table 1: Temperature & Time Guidelines for Suzuki-Miyaura Coupling
ParameterConditionRationale & Potential Issues
Temperature Room Temp to 40 °C Possible with highly active catalyst systems. Risk: Very slow or stalled reaction if catalyst is not efficient enough.[4]
60 °C - 90 °C Optimal starting range for many standard Pd catalysts (e.g., Pd(PPh₃)₄).[5] Balances reaction rate and stability.
> 100 °C May be necessary for unreactive coupling partners. Risk: Increased potential for decomposition, dehalogenation, and other side reactions.
Reaction Time 1 - 4 hours Sufficient for highly reactive substrates and efficient catalysts. Monitor closely to avoid byproduct formation after completion.
4 - 24 hours A common timeframe for standard conditions.[5] Risk: If not monitored, can lead to degradation if the reaction finishes early.
> 24 hours Generally indicates a problem with the reaction conditions (temperature, catalyst, reagents). Avoid prolonged heating without evidence of progress.
Protocol 1: General Procedure for Reaction Monitoring by HPLC
  • Sample Preparation: Carefully withdraw a small aliquot (e.g., ~50 µL) from the reaction mixture. Quench it in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.

  • Dilution: Further dilute the quenched sample to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[11]

  • Injection: Inject the filtered sample into the HPLC system.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine the reaction endpoint.

Diagrams
Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical decision-making process when encountering low yields in a reaction involving this compound.

G start Low Product Yield Detected (via LC-MS/TLC) check_sm Is Starting Material (SM) Present? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes degraded SM Degraded or Side Reactions Occurred check_sm->degraded No temp_issue Increase Temperature by 10-20 °C incomplete->temp_issue Cause: Insufficient Energy time_issue Increase Reaction Time (Monitor Closely) incomplete->time_issue Cause: Insufficient Time catalyst_issue Review Catalyst/Ligand (Check for Deactivation) incomplete->catalyst_issue Cause: Catalyst Problem temp_too_high Decrease Temperature by 10-20 °C degraded->temp_too_high Cause: Thermal Stress time_too_long Optimize Reaction Time (Perform Time Course Study) degraded->time_too_long Cause: Over-exposure atmosphere_issue Ensure Inert Atmosphere (Degas Solvents) degraded->atmosphere_issue Cause: Oxidation

Caption: A troubleshooting flowchart for diagnosing and solving low-yield reactions.

References

Technical Support Center: Purification of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A4B5F2M Revision: 1.0 Last Updated: January 7, 2026

Introduction

4-Bromo-5-fluoro-2-methylaniline is a key substituted aniline building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in constructing active pharmaceutical ingredients (APIs) necessitates a high degree of purity, as even trace impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing and regulatory approval.

Commercial grades of this compound can contain a variety of impurities stemming from the synthetic route, such as isomeric byproducts, residual starting materials, and degradation products from storage. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to identify, troubleshoot, and remove these common impurities, ensuring the integrity of their research and development work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile can vary by supplier and synthetic method. However, based on common synthetic routes (e.g., bromination of a fluoro-methylaniline precursor), the most prevalent impurities are typically regioisomers, residual starting materials, and oxidation byproducts.

Table 1: Common Impurities in Commercial this compound and Their Likely Origins

Impurity NameStructureLikely Origin
Regioisomeric Impurities
2-Bromo-5-fluoro-4-methylaniline[1]IsomerNon-selective bromination of 3-fluoro-4-methylaniline.[1]
4-Bromo-3-fluoro-2-methylaniline[2][3]IsomerBromination of an alternative toluidine precursor.
Residual Starting Materials
3-Fluoro-4-methylanilineStarting MaterialIncomplete bromination reaction.[1]
Oxidation/Degradation Products
Azoxy, Azo, and Polymeric SpeciesByproductsAir and light exposure can cause anilines to oxidize, leading to discoloration (yellow, brown, to black).[4]

Q2: Why is the color of my this compound sample dark brown when it should be a light-colored solid?

A2: Substituted anilines are notoriously susceptible to air oxidation.[4] The presence of atmospheric oxygen, sometimes accelerated by light or trace metal impurities, can lead to the formation of highly colored dimeric and polymeric oxidation products. This discoloration is a primary indicator of impurity and degradation. While the material may still be largely the target compound, these colored impurities can interfere with subsequent reactions.

Q3: How can I quickly assess the purity of my sample?

A3: A preliminary purity assessment can be done by checking the melting point. Pure this compound should have a sharp melting point. A broad or depressed melting range compared to the literature value (around 40-42 °C) suggests the presence of impurities.[5] For a quantitative and qualitative assessment, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.

Q4: What are the ideal storage conditions to prevent degradation?

A4: To minimize oxidation and degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[6][7] It should also be protected from light by using an amber vial or by storing it in a dark location.[8]

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q: My sample is dark and oily. How do I remove the color and isolate a solid product?

A: This issue points to significant oxidation. A two-step approach is recommended: activated carbon treatment followed by recrystallization.

  • Causality: The dark color is due to intensely colored, minor oxidation byproducts. These are often polar, polymeric materials. Activated carbon has a high surface area and is excellent at adsorbing these types of colored impurities.

  • Solution:

    • Dissolve the impure aniline in a minimal amount of a suitable hot solvent (e.g., a toluene/heptane mixture).

    • Add a small amount (1-2% w/w) of activated carbon to the hot solution.

    • Stir the mixture at an elevated temperature for 15-30 minutes. Caution: Do not boil vigorously, as this can cause bumping.

    • Perform a hot filtration through a pad of Celite® or filter aid to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the clear, decolorized filtrate to cool slowly for recrystallization.

  • Self-Validation: The filtrate should be significantly lighter in color. The resulting crystals should be off-white to light yellow.

Q: My HPLC/GC analysis shows an isomeric impurity at 5-10%. Which purification method is most effective?

A: Isomeric impurities often have very similar polarities, making simple recrystallization ineffective. Flash column chromatography is the preferred method for this challenge.

  • Causality: Regioisomers, such as 2-Bromo-5-fluoro-4-methylaniline, have identical molecular weights and similar functional groups. Their slight difference in dipole moment and steric hindrance is the key to chromatographic separation.

  • Solution:

    • Stationary Phase: Standard silica gel is often sufficient. However, anilines can streak on acidic silica. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1% v/v) or use deactivated/neutral alumina.[9]

    • Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of a nonpolar solvent (hexane or heptane) and a moderately polar solvent (ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate.

    • Column Loading and Elution: Load the impure compound onto the column as a concentrated solution or pre-adsorbed onto a small amount of silica. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC or HPLC to isolate the pure product.

  • Self-Validation: Combine the pure fractions and confirm the absence of the isomeric impurity by running another HPLC or GC-MS analysis.

Q: I performed a recrystallization, but my yield was extremely low (<30%). What went wrong?

A: Low yield in recrystallization is typically caused by one of three issues: using too much solvent, cooling the solution too quickly, or choosing an inappropriate solvent system.

  • Causality: The principle of recrystallization relies on the target compound being soluble in a hot solvent and significantly less soluble in the same solvent when cold. If too much solvent is used, the compound will remain in solution even after cooling. If cooled too quickly, small, impure crystals may crash out, trapping impurities.

  • Solution:

    • Solvent Selection: The ideal solvent will dissolve the aniline when hot but not when cold. Test small batches in various solvents. Common systems for substituted anilines include Toluene/Heptane, Ethanol/Water, or Isopropanol.

    • Minimize Solvent Volume: Add just enough hot solvent to fully dissolve the compound. Add it portion-wise until a clear solution is achieved at the solvent's boiling point.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first. Do not place it directly into an ice bath. Once at room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Second Crop: The remaining solution (mother liquor) can be concentrated and cooled again to obtain a second, though likely less pure, crop of crystals.

  • Self-Validation: Check the purity of your crystals via melting point analysis. If pure, the low yield was likely a solubility issue. Analyze the mother liquor by TLC/HPLC to see how much product was lost.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

  • System: HPLC with UV detector (e.g., Agilent 1260 Infinity II or similar).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the aniline in Acetonitrile.

  • Analysis: Inject 5-10 µL and integrate the resulting peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Bulk Purification by Recrystallization

This protocol is suitable for removing minor, non-isomeric impurities and improving color.

  • Place 10.0 g of impure this compound into a 250 mL Erlenmeyer flask.

  • Add a stir bar and place the flask on a stirring hotplate in a fume hood.

  • Add 20 mL of toluene and begin heating with stirring.

  • Slowly add heptane in 5 mL portions until the solid just dissolves at a gentle boil. Note the final solvent volumes.

  • Optional Decolorization: If the solution is dark, remove it from the heat, allow it to cool slightly, and add 0.2 g of activated carbon. Reheat to a gentle boil and stir for 10 minutes.

  • Optional Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a Celite® pad into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the purified crystals under vacuum.

  • Determine the yield and confirm purity by melting point and HPLC/GC-MS analysis.

Section 4: Visual Workflows

Workflow 1: Decision Logic for Purification Method Selection

This diagram outlines the decision-making process for choosing the appropriate purification strategy based on the initial assessment of the impure material.

Purification_Decision_Tree start Start: Impure This compound purity_check Assess Purity: Melting Point, TLC, HPLC/GC start->purity_check is_colored Is the material significantly discolored (> light yellow)? purity_check->is_colored isomeric_check Are isomeric impurities present (>2%)? is_colored->isomeric_check No carbon_treat Decolorize with Activated Carbon, then Recrystallize is_colored->carbon_treat Yes recrystallize Perform Recrystallization (Protocol 2) isomeric_check->recrystallize No chromatography Perform Flash Column Chromatography isomeric_check->chromatography Yes final_qc Final QC Check: Melting Point & HPLC >99% recrystallize->final_qc carbon_treat->final_qc chromatography->final_qc

Caption: Decision tree for selecting a purification method.

Workflow 2: Step-by-Step Recrystallization Process

This diagram visualizes the key stages of the bulk purification protocol.

Recrystallization_Workflow A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. (Optional) Add Activated Carbon & Hot Filter A->B if colored C 3. Slow Cooling to Room Temperature A->C if not colored B->C D 4. Ice Bath Cooling to Maximize Yield C->D E 5. Vacuum Filtration to Collect Crystals D->E F 6. Wash with Cold Solvent & Dry Under Vacuum E->F G Pure Product F->G

Caption: Workflow for purification by recrystallization.

Section 5: References

  • Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. PubMed.--INVALID-LINK--

  • This compound - Introduction. ChemBK.--INVALID-LINK--

  • 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. Sigma-Aldrich.--INVALID-LINK--

  • Aniline - Oxidation. Wikipedia.--INVALID-LINK--

  • Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography. Benchchem.--INVALID-LINK--

  • This compound manufacturers and suppliers in india. ChemicalBook.--INVALID-LINK--

  • This compound CAS#: 52723-82-7. ChemicalBook.--INVALID-LINK--

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.--INVALID-LINK--

  • Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. ACS Publications.--INVALID-LINK--

  • 2-Bromo-5-fluoro-4-methylaniline Synthesis. ChemicalBook.--INVALID-LINK--

  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem.--INVALID-LINK--

  • Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical.--INVALID-LINK--

References

Preventing decomposition of 4-Bromo-5-fluoro-2-methylaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-5-fluoro-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its storage and prevent decomposition. Our goal is to provide you with the expertise and practical guidance necessary to ensure the long-term integrity and reliability of your experimental outcomes.

Troubleshooting Guide: Addressing Decomposition of this compound

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing both solutions and the scientific rationale behind them.

Question 1: I've noticed a significant color change in my stored this compound, from a light tan to a dark brown or reddish hue. What is causing this, and is the material still usable?

Answer:

Discoloration is a primary indicator of decomposition in aromatic amines like this compound. This color change is most commonly due to oxidative degradation .[1][2][3] The amine functional group (-NH2) is susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.[4][5]

The initial oxidation products can polymerize or undergo further reactions to form highly colored impurities. While a slight color change might not significantly impact some applications, a pronounced darkening suggests the formation of multiple impurities that could compromise the integrity of your experiments.

Recommended Actions:

  • Analytical Purity Check: Before use, verify the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis for the fresh compound.

  • Risk Assessment: Based on the purity analysis, determine if the level of impurities is acceptable for your specific application. For sensitive applications like pharmaceutical synthesis, the use of degraded material is not recommended.

  • Purification (if feasible): If the impurities are minimal and their identities are known, you may consider recrystallization or column chromatography to purify the compound. However, this is often not practical for routine use.

  • Preventative Measures: To prevent future occurrences, strictly adhere to the recommended storage protocols outlined in the FAQ section below.

Question 2: My analytical results (HPLC/GC) show unexpected peaks that were not present when the this compound was fresh. What are these impurities, and how can I prevent their formation?

Answer:

The appearance of new peaks in your chromatogram is a clear sign of chemical degradation. For halogenated anilines, these impurities can arise from several degradation pathways:

  • Oxidative Dimerization and Polymerization: Exposure to air can lead to the formation of azo or azoxy compounds, which are often colored and will appear as distinct peaks in your analysis.[3]

  • Hydroxylation and Ring Opening: More advanced oxidation can lead to the introduction of hydroxyl groups onto the aromatic ring or even cleavage of the ring, resulting in a variety of smaller, more polar byproducts.[6][7][8]

  • Photodegradation: UV and even ambient light can provide the energy to initiate radical reactions, leading to a complex mixture of degradation products.[4][5][9]

Prevention Strategy:

The most effective way to prevent the formation of these impurities is to minimize the compound's exposure to oxygen, light, and heat.

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This directly addresses the issue of oxidative degradation.

  • Light Protection: Always store the compound in amber glass vials or other light-blocking containers.[10]

  • Temperature Control: Store the compound at the recommended temperature, typically in a refrigerator (2-8 °C), to slow down the rate of any potential degradation reactions.

  • Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[10][11]

Below is a workflow to help you troubleshoot observed degradation:

G cluster_0 Troubleshooting Workflow for this compound Decomposition start Decomposition Suspected (e.g., color change, new analytical peaks) check_storage Review Storage Conditions: - Inert atmosphere? - Light protection? - Temperature control? - Tightly sealed? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Appear Correct check_storage->proper_storage Yes implement_protocol Implement Strict Storage Protocol (See FAQ Q1 for details) improper_storage->implement_protocol analyze_purity Perform Purity Analysis (HPLC, GC, NMR) proper_storage->analyze_purity implement_protocol->analyze_purity purity_ok Purity Acceptable for Application? analyze_purity->purity_ok use_material Proceed with Experiment purity_ok->use_material Yes discard_material Discard and Use Fresh Material purity_ok->discard_material No

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to factors that promote degradation. The ideal storage conditions are as follows:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is the most critical factor in preventing oxidative degradation.

  • Temperature: Store in a refrigerator at 2-8 °C. Lower temperatures slow down the rate of chemical reactions, including decomposition.

  • Light: Protect from light by storing in an amber glass bottle or a container wrapped in aluminum foil.[10]

  • Container: Use a tightly sealed container to prevent the ingress of oxygen and moisture. For smaller quantities, consider using vials with PTFE-lined caps.[11]

  • Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze decomposition.

Q2: Why is an inert atmosphere so important for storing this compound?

A2: The aniline functional group is electron-rich, making it susceptible to oxidation by atmospheric oxygen. This oxidative process is often a radical-mediated chain reaction that can be initiated by light or trace metal impurities. By replacing the air in the storage container with an inert gas like argon or nitrogen, you remove the oxygen, thereby preventing the primary pathway of decomposition. This is a standard and highly effective technique for preserving air-sensitive reagents.

Q3: Can I store this compound at room temperature for short periods?

A3: While refrigerated storage is recommended for long-term stability, short-term storage at room temperature (e.g., on the lab bench during weighing and preparation for a reaction) is generally acceptable, provided the compound is protected from light and excessive exposure to air. However, for any period longer than a few hours, it is best to return it to the recommended refrigerated and inert conditions.

Q4: Are there any chemicals that are incompatible with this compound during storage?

A4: Yes, you should avoid storing this compound with strong oxidizing agents, strong acids, and acid chlorides.[12] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as accelerate the decomposition of the aniline.

Storage Conditions and Expected Stability

The following table summarizes the impact of different storage conditions on the stability of this compound:

Storage ConditionAtmosphereTemperatureLightExpected Stability
Optimal Inert (Argon/Nitrogen)2-8 °C (Refrigerator)Protected (Amber Vial)High (Years)
Sub-optimal Air2-8 °C (Refrigerator)Protected (Amber Vial)Moderate (Months)
Poor AirRoom TemperatureExposed to LightLow (Days to Weeks)

Experimental Protocol: Proper Aliquoting and Storage of this compound

This protocol outlines the best practices for handling and storing the compound upon receipt to ensure its long-term stability.

Materials:

  • Primary container of this compound

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (argon or nitrogen) with a regulator and tubing

  • Spatula

  • Balance

  • Glove box or glove bag (recommended)

Procedure:

  • Preparation: If using a glove box or glove bag, ensure it is purged with an inert gas to establish an inert atmosphere. If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood to minimize air exposure.

  • Aliquoting: Carefully open the primary container inside the inert atmosphere (if available). Weigh the desired amount of this compound and transfer it into pre-labeled amber glass vials. It is advisable to create several smaller aliquots rather than repeatedly opening and closing a large stock bottle.

  • Inerting: For each vial, flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Place the sealed and inerted vials in a refrigerator at 2-8 °C.

Rationale:

  • Aliquoting: This practice minimizes the exposure of the bulk material to atmospheric conditions each time the compound is needed.

  • Inerting the Headspace: This is a critical step to remove oxygen from the vial, thereby preventing oxidative degradation.

  • PTFE-lined Caps: Polytetrafluoroethylene (PTFE) is a highly inert material that provides an excellent seal against moisture and air, and it will not react with the compound.

References

Technical Support Center: Navigating Catalyst Poisoning in Reactions with 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluoro-2-methylaniline. This guide is designed to provide in-depth, practical solutions to common catalyst poisoning issues encountered during catalytic reactions, particularly cross-coupling transformations. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning in the context of reactions involving this compound.

Q1: Why is catalyst poisoning a significant concern when using this compound in my cross-coupling reaction?

A1: this compound, while a versatile building block, possesses several structural features that can contribute to catalyst deactivation.[1][2] The primary concerns are:

  • The Anilino Group: The lone pair of electrons on the nitrogen atom of the aniline moiety can coordinate strongly to the metal center (e.g., Palladium), acting as a Lewis base.[3][4] This coordination can block active sites, preventing the catalyst from participating in the desired catalytic cycle.[3][4]

  • Halogen Substituents: Both bromide and fluoride ions can act as catalyst poisons.[5][6] Halide ions can bind to the metal center, leading to the formation of inactive catalyst species.[5][6]

  • Impurities in the Starting Material: Commercially available this compound may contain impurities from its synthesis that can act as potent catalyst poisons. These can include residual starting materials, reagents, or byproducts.[7][8]

Q2: I am observing a rapid loss of catalytic activity. What are the likely culprits?

A2: Rapid catalyst deactivation, often visually indicated by the formation of a black precipitate (palladium black in the case of Pd catalysis), is a common issue.[9] The most probable causes include:

  • Strong Coordination of the Amine: The aniline nitrogen may be irreversibly binding to the catalyst.

  • Presence of Potent Poisons: Trace impurities such as sulfur or other nitrogen-containing heterocycles in your reagents or solvents can quickly shut down the catalyst.[5][10]

  • Oxygen Contamination: Inadequate degassing of your reaction mixture can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II)) and the degradation of phosphine ligands.[11][12]

Q3: Can the fluoride substituent on the aromatic ring cause specific issues with my palladium catalyst?

A3: The role of fluoride in palladium-catalyzed reactions can be complex. While fluoride ions can act as poisons, they can also have beneficial effects.[13][14][15] For instance, in certain cross-coupling reactions like the Suzuki-Miyaura coupling, fluoride ions can promote the transmetalation step.[15] However, excess fluoride can also lead to the formation of unreactive anionic species or even inhibit the catalytic cycle.[13][14] The net effect will depend on the specific reaction conditions, ligands, and other reagents present.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.

Issue 1: Low or No Conversion to the Desired Product

Q: My reaction shows very little or no formation of the desired product, and I recover most of my starting material. What should I investigate first?

A: Low conversion is a frustrating but solvable problem. A systematic approach is key.

1. Catalyst and Ligand Integrity:

  • Have you considered the age and storage of your catalyst and ligand? Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[12] Phosphine ligands are particularly susceptible to oxidation.[12]

    • Action: Use a fresh batch of catalyst and ligand.

  • Is your ligand choice appropriate for this substrate? The combination of an electron-rich aniline and an aryl bromide often requires a specific type of ligand to achieve good reactivity.

    • Action: For challenging cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than simpler ligands like triphenylphosphine.[9][16][17] These ligands can promote the oxidative addition step and stabilize the active catalytic species.[16][17]

2. Reaction Conditions:

  • How rigorously did you exclude air and moisture? Oxygen is a notorious enemy of many catalytic cycles, leading to the formation of inactive palladium black.[9] Water can interfere with the base and other reagents.

    • Action: Ensure your glassware is flame-dried. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[12][18]

  • Is your base suitable and of high quality? The choice and quality of the base are critical.

    • Action: Use a fresh, finely powdered, and anhydrous base. Common bases for Suzuki couplings include K₃PO₄ and Cs₂CO₃.[11][18] Screen different bases to find the optimal one for your system.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed catalyst_check 1. Catalyst/Ligand Issues? start->catalyst_check conditions_check 2. Suboptimal Conditions? start->conditions_check reagent_check 3. Reagent Purity? start->reagent_check catalyst_action Action: - Use fresh catalyst/ligand. - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst_check->catalyst_action conditions_action Action: - Ensure rigorous degassing. - Use anhydrous solvents/base. - Screen different bases/solvents. conditions_check->conditions_action reagent_action Action: - Purify this compound. - Use fresh, high-purity coupling partner. reagent_check->reagent_action catalyst_deactivation active_catalyst Active Pd(0)L Complex poisoning Poisoning (Amine, Halides, Impurities) active_catalyst->poisoning aggregation Ligand Dissociation/ High Temperature/ Oxygen active_catalyst->aggregation deactivated_catalyst Deactivated Pd-Poison Complex poisoning->deactivated_catalyst mitigation Mitigation Strategies poisoning->mitigation pd_black Inactive Pd Black aggregation->pd_black aggregation->mitigation mitigation_actions - Bulky, Electron-Rich Ligands - Strict Anaerobic Conditions - Purify Starting Material - Optimize Temperature mitigation->mitigation_actions

References

Technical Support Center: Isolation and Purification of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the work-up and purification of 4-Bromo-5-fluoro-2-methylaniline (CAS 627871-16-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this versatile, trifunctional aromatic intermediate. This guide provides in-depth procedural explanations, troubleshooting FAQs, and detailed experimental protocols to ensure the attainment of high-purity material essential for downstream applications.

Understanding the Chemistry of Purification

This compound is a substituted aniline containing a basic amino group, a methyl group, and two halogen substituents (bromo and fluoro). Its purification strategy hinges on the chemical properties imparted by these functional groups. The basicity of the amino group allows for manipulation through acid-base chemistry, while its solid nature at room temperature (melting point: 86-90 °C) makes recrystallization a viable and effective purification technique[1]. However, the presence of multiple functional groups also presents challenges, such as susceptibility to oxidation and the potential for side-product formation during synthesis, primarily regioisomers and poly-brominated species.

A typical synthesis involves the electrophilic bromination of a fluoro-methylaniline precursor. The work-up and purification process is designed to remove unreacted starting materials, inorganic reagents, and any side-products formed during the reaction.

General Purification Workflow

The isolation of pure this compound from a crude reaction mixture generally follows a multi-step approach. The exact procedure may vary based on the scale of the reaction and the specific impurities present, but a robust workflow is outlined below.

Purification_Workflow A Crude Reaction Mixture B Quenching & Phase Separation A->B Remove inorganics C Acid-Base Extraction (Aqueous Wash) B->C Isolate organic phase D Drying & Solvent Removal C->D Remove acidic/basic impurities E Recrystallization D->E Crude solid F Column Chromatography (Optional) E->F If impurities persist G Pure Product E->G High purity solid F->G

Caption: General workflow for the purification of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: A dark, oily product often indicates the presence of colored impurities due to oxidation of the aniline, as well as residual solvent[2].

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a rotary evaporator to remove all volatile solvents. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or an aqueous work-up is necessary.

    • Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization.

    • Proceed with Acid-Base Extraction: Even if the product is an oil, you can proceed with dissolving it in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and performing the acid-base extraction as detailed in Protocol 1. This will help remove many impurities.

    • Decolorize with Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities[3][4][5].

Q2: After the acid wash, I'm not getting good separation between the organic and aqueous layers (emulsion formation). How can I resolve this?

A2: Emulsions are common when working with basic compounds like anilines.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or rocking, rather than vigorous shaking, can also prevent emulsion formation.

    • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool to help break up the emulsion.

Q3: My yield is very low after recrystallization. What are the likely causes?

A3: Low yield from recrystallization can stem from several factors.

  • Troubleshooting Steps:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling[6]. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of fine, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, you will have low recovery. Experiment with different solvent systems.

    • Check the Mother Liquor: After filtering your crystals, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure.

Q4: I am having difficulty separating regioisomers. What is the most effective purification technique?

A4: Regioisomers often have very similar physical properties, making them challenging to separate by recrystallization alone.

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is the most effective method for separating isomers[2]. Careful optimization of the mobile phase is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing on the silica gel column, which is acidic in nature[7][8].

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Detailed Experimental Protocols

Protocol 1: Work-up and Acid-Base Extraction

This protocol describes the initial work-up of the reaction mixture to isolate the crude this compound.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction was performed in an acidic medium, slowly and carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base to neutralize the acid. Stir until gas evolution ceases.

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a small-scale reaction).

    • Combine the organic layers.

  • Acidic Wash:

    • Wash the combined organic layers with 1M hydrochloric acid (HCl) (2 x 50 mL) to remove any unreacted, more basic starting aniline[9][10]. Your target compound, being a weaker base, should largely remain in the organic phase.

  • Neutralization and Final Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to remove any residual acid.

    • Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Protocol 2: Purification by Recrystallization

This protocol details the purification of the crude solid obtained from the acid-base extraction.

  • Solvent Selection:

    • Based on literature for similar compounds, ethanol or a mixture of ethanol and water is a good starting point for recrystallization[6][11].

    • To test a solvent, place a small amount of the crude solid in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, it is a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol to dissolve the solid completely.

    • If using a mixed solvent system, dissolve the solid in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (a spatula tip).

    • Gently heat the mixture again for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the pure this compound.

Protocol 3: Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Melting Point: The melting point of the purified compound should be sharp and within the literature range of 86-90 °C[1]. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Quantitative Data Summary

ParameterValueSource(s)
CAS Number 627871-16-3[15]
Molecular Formula C₇H₇BrFN[15]
Molecular Weight 204.04 g/mol [15]
Appearance Pale purple to dark brown solid[15]
Melting Point 86-90 °C[1]

References

Managing exothermic reactions during the synthesis of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've observed that the synthesis of halogenated anilines, such as 4-Bromo-5-fluoro-2-methylaniline, presents a common yet critical challenge in medicinal chemistry and material science: managing the potent exotherm of the bromination step. This guide is structured to provide not just procedural steps, but a deeper understanding of the reaction's nature, enabling you to anticipate and control its thermal behavior effectively. Our focus is on ensuring safety, maximizing yield, and achieving high purity through a scientifically grounded approach.

Understanding the Exotherm: The Chemistry Behind the Heat

The bromination of anilines is an electrophilic aromatic substitution (EAS) reaction. The amino group of the aniline ring is a strong activating group, meaning it donates electron density into the aromatic system. This heightened electron density significantly increases the ring's nucleophilicity, making it highly reactive towards electrophiles like bromine.

The reaction proceeds via a two-step mechanism:

  • Attack of the electrophile: The electron-rich aromatic ring attacks the electrophilic bromine species (e.g., from Br₂ or N-bromosuccinimide, NBS), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step and is highly exothermic.

  • Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.

The substantial release of energy is primarily due to the formation of the stable aromatic product from the less stable carbocation intermediate. The high reactivity of the activated aniline ring contributes to a low activation energy for the initial attack, leading to a rapid reaction rate and significant heat generation.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during the synthesis of this compound, with a focus on managing the exothermic nature of the bromination of 5-fluoro-2-methylaniline.

Q1: My reaction is showing a rapid and uncontrolled temperature spike. What's happening and how can I prevent it?

A1: An uncontrolled temperature spike, or "runaway reaction," is a critical safety concern and is typically caused by the rapid, uncontrolled bromination of the highly activated 5-fluoro-2-methylaniline ring. The rate of heat generation is exceeding the rate of heat removal from your reaction vessel.

Troubleshooting and Prevention:

  • Slow, Controlled Addition of Brominating Agent: The most critical factor is to control the rate at which the brominating agent is introduced. A slow, dropwise addition of the brominating agent (e.g., a solution of NBS in a suitable solvent) allows the cooling system to dissipate the generated heat effectively.

  • Pre-cooling the Reaction Mixture: Before adding the brominating agent, ensure your solution of 5-fluoro-2-methylaniline is cooled to the target reaction temperature, typically between 0 °C and 5 °C.

  • Adequate Cooling Capacity: Ensure your cooling bath (e.g., ice-water or a cryocooler) has sufficient capacity for the scale of your reaction. For larger scale reactions, consider a more robust cooling system.

  • Dilution: Running the reaction at a higher dilution can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat.

Q2: I'm observing the formation of multiple brominated products. How can I improve the selectivity for this compound?

A2: The formation of di- or tri-brominated species is a common side reaction due to the high activation of the aniline ring.

Improving Selectivity:

  • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to minimize over-bromination.

  • Low Reaction Temperature: Maintaining a low and consistent temperature throughout the addition of the brominating agent is crucial. Higher temperatures can increase the rate of side reactions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and can be easier to handle and add in a controlled manner, leading to cleaner reactions.

  • Amine Protection: For challenging substrates, protecting the amine group as an acetamide can be an effective strategy. The acetamido group is less activating than the amino group, which can temper the reactivity and improve selectivity. The protecting group can be removed in a subsequent hydrolysis step.

Q3: The reaction seems to have stalled, and I'm getting a low yield. What could be the cause?

A3: A stalled reaction or low yield can result from several factors.

Troubleshooting Low Yield:

  • Incomplete Dissolution: Ensure both the starting material and the brominating agent are fully dissolved in their respective solvents before and during the reaction.

  • Reaction Temperature Too Low: While low temperatures are necessary to control the exotherm, a temperature that is too low may significantly slow down the reaction rate. A careful balance is needed, typically in the 0-5 °C range.

  • Quality of Reagents: Ensure your brominating agent (e.g., NBS) is of high purity and has been stored correctly. Degradation of the reagent will lead to lower effective stoichiometry.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the reaction proceeds rapidly, and other areas where the reagents are not in sufficient contact. Ensure efficient stirring throughout the reaction.

Experimental Protocol: A Guideline for Controlled Bromination

The following protocol is a general guideline for the bromination of 5-fluoro-2-methylaniline using N-bromosuccinimide. It is crucial to perform a small-scale trial reaction to optimize conditions for your specific setup and scale.

Materials:

  • 5-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (or other suitable extraction solvent)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Cooling bath (ice-water or cryocooler)

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a stirrer, thermometer, and an addition funnel under an inert atmosphere, dissolve 5-fluoro-2-methylaniline (1.0 eq.) in acetonitrile.

  • Cooling: Cool the solution to 0-5 °C using a cooling bath.

  • Preparation of Brominating Agent Solution: In a separate flask, dissolve N-bromosuccinimide (0.98 eq.) in acetonitrile.

  • Controlled Addition: Transfer the NBS solution to the addition funnel and add it dropwise to the cooled solution of 5-fluoro-2-methylaniline over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

ParameterRecommended Value/ConditionRationale
Starting Material 5-fluoro-2-methylanilinePrecursor for the target molecule.
Brominating Agent N-Bromosuccinimide (NBS)Solid reagent, easier to handle and control addition compared to liquid bromine.
Stoichiometry 1.0 eq. Aniline : 0.98 eq. NBSSlight excess of aniline minimizes over-bromination.
Solvent AcetonitrileAprotic solvent, suitable for dissolving both reactants.
Temperature 0-5 °CCrucial for controlling the exotherm and minimizing side reactions.
Addition Time 1-2 hoursSlow addition is key to maintaining temperature control.
Reaction Time 1-2 hours post-additionAllow for complete conversion of the starting material.
Quenching Agent Sodium ThiosulfateSafely neutralizes any excess brominating agent.

Visualization of the Workflow

Exothermic_Reaction_Management

Caption: Workflow for the controlled bromination of 5-fluoro-2-methylaniline.

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-5-fluoro-2-methylaniline: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-5-fluoro-2-methylaniline. In the absence of publicly available experimental spectra for this specific compound, this document leverages a comparative approach, utilizing empirical data from structurally analogous compounds to predict and interpret its spectral characteristics. This methodology provides a robust framework for researchers in compound verification and structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and an amino group on the benzene ring, results in a distinct electronic and steric environment. These features make it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Accurate structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, focusing on chemical shifts, coupling constants, and multiplicity patterns.

Predicted and Comparative NMR Spectral Data

The electronic effects of the substituents on the aromatic ring are the primary determinants of the chemical shifts in the ¹H and ¹³C NMR spectra of substituted anilines.[2][3][4] The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the bromine (-Br) and fluorine (-F) atoms are electron-withdrawing. The interplay of these effects, along with their positions, governs the spectral features.

To predict the NMR spectra of this compound, we will analyze the experimental data of the following related compounds:

  • 4-Bromo-2-methylaniline[5][6]

  • 5-Fluoro-2-methylaniline[7]

  • 4-Bromo-2-fluoroaniline[8]

By considering the additive effects of the substituents, we can estimate the chemical shifts for our target molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons, the amino protons, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogous Compounds.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.8 - 7.0d~2.0 (⁴JHF)
H-6~6.5 - 6.7d~8.0 (³JHH)
-NH₂~3.5 - 4.5br s-
-CH₃~2.0 - 2.2s-
4-Bromo-2-methylaniline[5]H-36.98d2.2
H-57.07dd8.4, 2.2
H-66.58d8.4
-NH₂3.60br s-
-CH₃2.08s-
5-Fluoro-2-methylaniline[7]H-36.83d8.2
H-46.25dd10.2, 2.6
H-66.19dd8.3, 2.6
-NH₂3.50br s-
-CH₃2.02s-

Analysis of Predicted ¹H Spectrum:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons will appear as distinct signals. H-6 is expected to be a doublet due to coupling with H-5 (which is substituted with fluorine). The H-3 proton will likely appear as a doublet due to a smaller four-bond coupling with the fluorine atom (⁴JHF).

  • Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (-CH₃): The methyl protons will appear as a singlet in the upfield region.

The following diagram illustrates the predicted proton assignments and key couplings.

G cluster_0 This compound a b a->b c b->c d c->d e d->e f e->f f->a N NH2 C1 C1 C1->N C2 C2 CH3 CH3 C2->CH3 C3 C3 H3 H C3->H3 C4 C4 Br Br C4->Br C5 C5 F F C5->F C6 C6 H6 H C6->H6 H3->F ⁴JHF H6->F ³JHH

Caption: Predicted ¹H NMR Couplings

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogous Compounds.

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
This compound C-1~140 - 142d
C-2~120 - 122d
C-3~115 - 117d
C-4~110 - 112d
C-5~155 - 158d
C-6~118 - 120d
-CH₃~17 - 19s
4-Bromo-2-methylaniline[6]C-1144.1-
C-2121.1-
C-3132.0-
C-4109.2-
C-5131.3-
C-6116.0-
-CH₃17.2-
5-Fluoro-2-methylaniline[7]C-1142.1d (J=2 Hz)
C-2120.9d (J=6 Hz)
C-3128.1d (J=8 Hz)
C-4105.1d (J=22 Hz)
C-5163.2d (J=240 Hz)
C-6102.8d (J=25 Hz)
-CH₃17.0s

Analysis of Predicted ¹³C Spectrum:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

  • Carbon-Fluorine Coupling: A key feature will be the presence of carbon-fluorine couplings. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), also appearing as doublets.

  • Substituent Effects: The amino group will cause a significant upfield shift for the ortho and para carbons, while the bromine and fluorine will have a more complex effect due to their opposing inductive and mesomeric effects.

The following diagram illustrates the predicted ¹³C NMR assignments.

G cluster_0 Carbon Assignments a C1-NH2 b C2-CH3 a->b c C3 b->c d C4-Br c->d e C5-F d->e f C6 e->f f->a

Caption: Predicted ¹³C NMR Assignments

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar aniline derivatives.[9]

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons.

The following workflow diagram outlines the process of spectral analysis.

G cluster_exp Experimental Workflow cluster_analysis Data Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq TwoD_Acq 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->TwoD_Acq Process Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->Process C13_Acq->Process TwoD_Acq->Process Assign Spectral Assignment (Chemical Shifts, Couplings, Multiplicities) Process->Assign Compare Comparative Analysis (with predicted data and analogs) Assign->Compare Structure Structure Verification Compare->Structure

Caption: NMR Experimental and Analytical Workflow

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have established a reliable set of expected spectral parameters. This information serves as a valuable resource for researchers in confirming the identity and purity of this compound. The detailed experimental protocol further equips scientists with the necessary methodology to obtain and interpret high-quality NMR data.

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-5-fluoro-2-methylaniline, a halogenated aromatic amine, serves as a critical building block in the creation of diverse and complex organic molecules, including pharmaceutical intermediates.[1] Its unique substitution pattern presents a compelling case study for mass spectrometry analysis, a cornerstone technique for molecular weight determination and structural characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, comparing electron ionization (EI) and electrospray ionization (ESI) techniques. By understanding its fragmentation behavior, researchers can confidently identify this and related structures in complex matrices.

The Subject Molecule: this compound at a Glance

Before delving into its fragmentation, a foundational understanding of the target molecule is essential.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 52723-82-7[2]
Molecular Formula C₇H₇BrFN[2]
Molecular Weight 204.04 g/mol [2]
Monoisotopic Mass 202.9746 Da[3]

The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a key feature that will be readily apparent in the mass spectrum, aiding in the identification of bromine-containing fragments.[4]

Predicting the Fragmentation Symphony: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. Here, we compare the predicted outcomes for Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common techniques.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] This provides a detailed fragmentation fingerprint, invaluable for structural elucidation.

A robust method for analyzing this compound would involve Gas Chromatography (GC) for separation, coupled with a Mass Spectrometer operating in EI mode.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Inlet: Split/splitless injector, 250 °C.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of analyte.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

Workflow for EI-GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Dissolve in Dichloromethane injection Inject into GC prep->injection separation Separation on DB-5ms column injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection

Caption: Workflow for EI-GC-MS analysis of this compound.

The high energy of EI will likely induce several key fragmentation pathways for this compound.

Predicted EI Fragmentation Pathways

cluster_frags Key Fragment Ions M [C₇H₇BrFN]⁺˙ m/z 203/205 F1 [C₇H₆BrFN]⁺ m/z 202/204 (Loss of H) M->F1 - H˙ F2 [C₇H₄BrF]⁺˙ m/z 188/190 (Loss of CH₃) M->F2 - CH₃˙ F3 [C₇H₇FN]⁺˙ m/z 124 (Loss of Br) M->F3 - Br˙ F4 [C₆H₄BrF]⁺ m/z 173/175 (Loss of CH₃NH) F2->F4 - NH₂˙ F5 [C₆H₃F]⁺˙ m/z 94 (Loss of Br and HCN) F3->F5 - HCN

Caption: Predicted major fragmentation pathways of this compound under EI.

Tabulated Predicted EI Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossMechanistic Rationale
203/205[C₇H₇BrFN]⁺˙-Molecular Ion (M⁺˙)
202/204[C₇H₆BrFN]⁺Loss of a hydrogen radical, likely from the methyl or amino group.
188/190[C₇H₄BrF]⁺˙CH₃˙Alpha-cleavage of the methyl group, a common fragmentation for alkyl-substituted aromatics.[7]
124[C₇H₇FN]⁺˙Br˙Homolytic cleavage of the C-Br bond, a favorable pathway due to the stability of the resulting radical and cation.[4][8]
173/175[C₆H₄BrF]⁺CH₃NHComplex rearrangement and cleavage involving the methyl and amino groups.
94[C₆H₃F]⁺˙Br and HCNSubsequent fragmentation of the m/z 124 ion, involving the loss of hydrogen cyanide from the aniline moiety.
Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation.[5] It is particularly useful for polar and thermally labile molecules and often produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[9]

For ESI analysis, Liquid Chromatography (LC) is the separation technique of choice.

1. Sample Preparation:

  • Dissolve this compound in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 1 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be varied to induce in-source fragmentation).[10][11]

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-350.

Workflow for ESI-LC-MS Analysis

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve in Methanol/Water injection Inject into LC prep->injection separation Separation on C18 column injection->separation ionization Electrospray Ionization (ESI+) separation->ionization analysis Mass Analysis (TOF or Quadrupole) ionization->analysis detection Detection analysis->detection

Caption: Workflow for ESI-LC-MS analysis of this compound.

Under standard ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺. Fragmentation can be induced by increasing the cone voltage (in-source fragmentation) or by performing tandem MS (MS/MS).

Predicted ESI Fragmentation Pathways (with CID)

cluster_frags Key Fragment Ions M [C₇H₈BrFN]⁺ m/z 204/206 F1 [C₇H₅BrF]⁺ m/z 187/189 (Loss of NH₃) M->F1 - NH₃ F2 [C₇H₈FN]⁺ m/z 125 (Loss of Br) M->F2 - Br˙ F3 [C₇H₇F]⁺ m/z 110 (Loss of Br and NH₃) F2->F3 - NH₃

Caption: Predicted major fragmentation pathways of protonated this compound under ESI with collision-induced dissociation (CID).

Tabulated Predicted ESI Fragments (with CID):

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossMechanistic Rationale
204/206[C₇H₈BrFN]⁺-Protonated Molecule ([M+H]⁺)
187/189[C₇H₅BrF]⁺NH₃Loss of ammonia from the protonated amine.
125[C₇H₈FN]⁺Br˙Loss of a bromine radical from the protonated molecule.
110[C₇H₇F]⁺Br and NH₃Subsequent loss of ammonia from the m/z 125 fragment.

Comparative Analysis: EI vs. ESI

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentSoft ionization via charged droplet evaporation
Typical Ion Observed Molecular ion (M⁺˙)Protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻)
Fragmentation Extensive, provides a detailed fingerprintMinimal, often requires CID for fragmentation
Analyte Suitability Volatile, thermally stable compoundsPolar, less volatile, thermally labile compounds
Coupled Technique Gas Chromatography (GC)Liquid Chromatography (LC)
Key Information Provided Detailed structural information from fragmentationPrimarily molecular weight information

Conclusion: A Complementary Approach to Structural Confirmation

The predicted mass spectrometry fragmentation patterns of this compound under Electron Ionization and Electrospray Ionization offer complementary information crucial for its unambiguous identification. EI-MS provides a rich fragmentation fingerprint, allowing for detailed structural elucidation, while ESI-MS confirms the molecular weight with high confidence. For researchers in drug development and synthetic chemistry, a comprehensive understanding of these fragmentation pathways is indispensable for quality control, metabolite identification, and reaction monitoring. By employing both techniques, a self-validating system is created, ensuring the highest level of scientific integrity in the characterization of this and other novel chemical entities.

References

Comparative Reactivity Analysis: 4-Bromo-5-fluoro-2-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: Beyond the Structure

In the intricate landscape of pharmaceutical and materials science, substituted anilines serve as foundational scaffolds for a multitude of functional molecules. Among these, 4-Bromo-5-fluoro-2-methylaniline stands out as a trifunctional building block, offering distinct reactive sites for complex molecular engineering.[1][2] Its utility, particularly as a precursor for Active Pharmaceutical Ingredients (APIs) like sirtuin 6 (SIRT6) activators, is well-documented.[3] However, the reactivity of this scaffold is not an isolated property. It is profoundly influenced by the specific arrangement of its substituents. A simple shift in the position of the bromo, fluoro, or methyl group to create a structural isomer can dramatically alter the molecule's electronic landscape and steric profile, thereby dictating its behavior in chemical transformations.

This guide provides an in-depth comparison of the reactivity of this compound against its key isomers. We will move beyond a simple catalog of reactions to explore the underlying principles that govern their differential reactivity. By understanding the causality behind these differences, researchers can make more informed decisions in synthetic planning, optimizing reaction pathways, and ultimately accelerating the discovery and development of novel chemical entities.

Chapter 1: A Structural Overview of Key Isomers

The reactivity of a substituted aniline is a direct consequence of the interplay between its functional groups. To understand these interactions, we will focus our comparison on this compound and three of its representative isomers, chosen to highlight significant variations in substituent placement.

Compound Name Structure CAS Number
This compound 627871-16-3[3]
4-Bromo-3-fluoro-2-methylaniline 127408-03-1[4]
3-Bromo-5-fluoro-4-methylaniline
alt text
Not readily available
5-Bromo-2-fluoro-4-methylaniline 1235220-00-0
Chapter 2: The Guiding Principles: Steric and Electronic Effects

The reactivity of an aromatic ring is dictated by the electron density at its carbon atoms and the steric accessibility of those positions. The substituents on the aniline ring—amino, methyl, fluoro, and bromo—each exert unique electronic and steric influences.

  • Amino Group (-NH₂): This is a powerful activating group. Through its +R (resonance) effect, the nitrogen's lone pair delocalizes into the benzene ring, increasing electron density, particularly at the ortho and para positions.[5][6] This makes the ring highly susceptible to electrophilic attack. Its inductive effect (-I) is weaker and plays a minor role.

  • Methyl Group (-CH₃): An activating group that operates through a +I (inductive) effect, pushing electron density into the ring and stabilizing the cationic intermediates formed during electrophilic substitution.[7]

  • Halogens (-F, -Br): Halogens present a classic case of competing effects. They are strongly deactivating due to their potent -I effect, which withdraws electron density from the ring. However, they are ortho-, para-directing because their lone pairs can be donated via a +R effect, which helps to stabilize the intermediate carbocation when attack occurs at these positions.[6]

  • Steric Hindrance: The physical bulk of substituents can block access to adjacent positions. The methyl group, in particular, can sterically hinder reactions at the ortho position.[8][9] This effect is a critical factor in determining the regioselectivity of reactions.

The following diagram illustrates how these effects combine to influence the electron density of the aromatic ring, which is the primary determinant for electrophilic aromatic substitution.

G cluster_effects Substituent Effects on Aniline Ring NH2 -NH₂ Resonance +R Effect (Resonance Donation) NH2->Resonance CH3 -CH₃ Inductive_Donating +I Effect (Inductive Donation) CH3->Inductive_Donating F -F Inductive_Withdrawing -I Effect (Inductive Withdrawal) F->Inductive_Withdrawing Br -Br Br->Inductive_Withdrawing Ring Aromatic Ring (Nucleophilicity) Resonance->Ring Activates o,p positions Inductive_Donating->Ring Activates Inductive_Withdrawing->Ring Deactivates

Caption: Interplay of electronic effects on the aniline ring.

Chapter 3: Comparative Reactivity Analysis

The unique arrangement of substituents in each isomer leads to distinct chemical behaviors. We will now compare their reactivity across several key classes of reactions.

3.1 Basicity of the Amino Group

The basicity of an aniline is determined by the availability of the nitrogen's lone pair to accept a proton. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair is delocalized into the aromatic ring.[10]

  • Electron-donating groups (EDG) like -CH₃ increase the electron density on the nitrogen, making the aniline more basic.[7]

  • Electron-withdrawing groups (EWG) like -F and -Br decrease electron density, making the aniline less basic.[7]

IsomerKey Influences on BasicityPredicted Relative Basicity
This compound -CH₃ (EDG) at ortho. -F and -Br (EWG) at meta and para positions relative to -NH₂.Moderate
4-Bromo-3-fluoro-2-methylaniline -CH₃ and -F (EWG) at ortho positions. Strong -I effect from ortho-F will significantly reduce basicity.Low
3-Bromo-5-fluoro-4-methylaniline -CH₃ (EDG) at para. -F and -Br (EWG) at meta positions. Para-methyl group enhances basicity.Highest
5-Bromo-2-fluoro-4-methylaniline -F (EWG) at ortho. -CH₃ (EDG) at para. Competing effects, but the ortho-F will dominate.Low-Moderate
3.2 Electrophilic Aromatic Substitution (EAS)

EAS reactions are governed by the powerful ortho-, para-directing influence of the -NH₂ group.[5] The final regiochemical outcome is a consensus of the directing effects of all substituents, moderated by steric hindrance.

  • This compound: The -NH₂ group directs to positions 2 and 6. Position 2 is occupied by -CH₃. Position 6 is the most likely site for electrophilic attack, being ortho to -NH₂ and meta to the deactivating halogens.

  • 4-Bromo-3-fluoro-2-methylaniline: The -NH₂ group directs to positions 2 and 6. Position 2 is blocked. Position 6 is ortho to -NH₂ and meta to the halogens, making it the most activated and sterically accessible site.

  • 3-Bromo-5-fluoro-4-methylaniline: The -NH₂ group directs to positions 2 and 6. Position 6 is ortho to -NH₂ and para to -CH₃, making it highly activated. Position 2 is also activated but may experience some steric hindrance from the adjacent bromine. Position 6 is the favored site.

  • 5-Bromo-2-fluoro-4-methylaniline: The -NH₂ group directs to positions 2 and 6. Position 2 is blocked by fluorine. Position 6 is ortho to -NH₂ and meta to the other groups, making it the most probable reaction site.

3.3 Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require a potent electron-withdrawing group (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11][12] While these aniline derivatives lack strong EWGs, SNAr can be forced under harsh conditions. The C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr because the highly electronegative fluorine polarizes the carbon it is attached to, making it more electrophilic.[13]

  • This compound: The fluorine at C5 is not ortho or para to any strong EWG. The ring is activated by -NH₂ and -CH₃. SNAr at the C-F bond is highly unlikely.

  • Isomers with Ortho/Para Halogens to EWGs: None of the selected isomers have the ideal arrangement for classical SNAr. Reactivity would be extremely low and likely non-selective, requiring harsh conditions. The primary utility of these molecules lies in other transformations.[1]

3.4 Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an excellent handle for forming new carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[14][15] The success of these reactions depends on the electronic nature and steric environment of the C-Br bond.

  • Steric Hindrance: A substituent ortho to the bromine can hinder the oxidative addition of the palladium catalyst, potentially slowing the reaction rate.

  • Electronic Effects: Electron-donating groups can increase the electron density of the C-Br bond, which can sometimes disfavor oxidative addition.

IsomerSteric/Electronic Environment of C-Br BondPredicted Cross-Coupling Reactivity
This compound Bromine at C4 is flanked by a meta -F and a meta -NH₂. No ortho substituents.High. The C-Br bond is sterically accessible.
4-Bromo-3-fluoro-2-methylaniline Bromine at C4 is flanked by an ortho -F and a meta -NH₂.Moderate-High. The small fluorine atom offers minimal steric hindrance.
3-Bromo-5-fluoro-4-methylaniline Bromine at C3 is flanked by an ortho -CH₃ and an ortho -NH₂.Low-Moderate. Significant steric hindrance from the ortho-methyl group is expected.[16]
5-Bromo-2-fluoro-4-methylaniline Bromine at C5 is flanked by a meta -F and an ortho -NH₂.High. The C-Br bond is sterically accessible.
Chapter 4: Experimental Protocols & Comparative Data

To provide a practical basis for comparison, we present standardized protocols for two common and powerful transformations: the Suzuki-Miyaura cross-coupling and a Buchwald-Hartwig amination. These protocols are designed to be self-validating through in-process monitoring.

Experimental Workflow Overview

References

A Comparative Guide to the Crystallographic Landscape of Halogenated Anilines: The Quest for 4-Bromo-5-fluoro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks. The strategic placement of halogen atoms on the aniline scaffold significantly influences molecular conformation, electronic properties, and intermolecular interactions, thereby dictating the physicochemical and biological profiles of the resulting compounds. Among these, 4-Bromo-5-fluoro-2-methylaniline and its derivatives are of considerable interest due to their potential applications in the development of novel therapeutics and functional materials. The interplay between the electron-withdrawing fluorine atom, the bulky and polarizable bromine atom, and the electron-donating methyl group can give rise to unique structural motifs and interaction patterns.

This guide endeavors to provide a comparative analysis of the X-ray crystallography data of this compound derivatives. However, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of experimental single-crystal X-ray diffraction data for this compound and its closely related derivatives.

This lack of available data precludes a direct comparative analysis of their crystal structures at this time. The following sections, therefore, will focus on the foundational principles of X-ray crystallography, the anticipated structural features of these compounds based on known chemical principles, and a guide to the experimental workflow for researchers aiming to elucidate these structures.

The Significance of Halogenation in Crystal Engineering

The introduction of bromine and fluorine atoms onto an aniline framework provides a powerful tool for crystal engineering. These halogens can participate in a variety of non-covalent interactions that direct the assembly of molecules in the solid state.

  • Hydrogen Bonding: The amino group of the aniline moiety is a classic hydrogen bond donor. The nitrogen atom can also act as a hydrogen bond acceptor. The presence of fluorine, a highly electronegative atom, can modulate the acidity of the N-H protons, thereby influencing the strength and geometry of hydrogen bonds.

  • Halogen Bonding: Bromine, with its electropositive crown (σ-hole), is an effective halogen bond donor, capable of forming directional interactions with Lewis bases such as nitrogen, oxygen, or even the π-system of an adjacent aromatic ring. These interactions are highly directional and can be a dominant force in determining crystal packing.

  • π-π Stacking: The aromatic rings of the aniline derivatives can engage in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern of the halogens and the methyl group can influence the offset and distance of these interactions.

Experimental Workflow for X-ray Crystallographic Analysis

For researchers equipped to pursue the crystallographic analysis of this compound derivatives, the following workflow outlines the key experimental and computational steps.

Caption: A generalized workflow for the determination of small molecule crystal structures.

  • Synthesis and Purification:

    • Synthesize the desired this compound derivative using established organic chemistry protocols.

    • Purify the compound to the highest possible degree, as impurities can significantly hinder crystal growth. Techniques such as recrystallization, column chromatography, and sublimation are commonly employed.

  • Crystal Growth:

    • The growth of single crystals of sufficient size and quality is often the most challenging step.

    • Solvent Screening: A crucial initial step is to screen a variety of solvents to find one in which the compound has moderate solubility.

    • Common Techniques:

      • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly in a loosely covered vial.

      • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled, typically to 100 K, to minimize thermal vibrations and potential radiation damage.

    • The diffractometer directs a beam of X-rays onto the crystal and rotates the crystal through a series of angles. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods).

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

    • The final structure is validated using a variety of crystallographic metrics and a Crystallographic Information File (CIF) is generated.

Anticipated Intermolecular Interactions

Based on the functional groups present in this compound derivatives, a variety of intermolecular interactions can be anticipated to play a role in their crystal packing. A visual representation of these potential interactions is provided below.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions Aniline This compound Derivative H_Bond N-H...X Hydrogen Bond (X = N, F, Br) Aniline->H_Bond donates/accepts Halogen_Bond C-Br...X Halogen Bond (X = N, O, π-system) Aniline->Halogen_Bond donates Pi_Stacking π-π Stacking Aniline->Pi_Stacking participates in CH_Pi C-H...π Interaction Aniline->CH_Pi participates in

Caption: Potential intermolecular interactions in the crystal structure of a this compound derivative.

Conclusion and Future Outlook

While a detailed comparative guide on the X-ray crystallography of this compound derivatives is currently not feasible due to the lack of publicly available experimental data, this document serves as a foundational resource for researchers interested in this class of compounds. The principles of crystal engineering, a standardized experimental workflow, and an understanding of the likely intermolecular interactions provide a roadmap for future crystallographic studies.

The elucidation of the crystal structures of these derivatives would be a valuable contribution to the fields of medicinal chemistry and materials science. Such data would provide critical insights into their solid-state properties and guide the rational design of new molecules with tailored functionalities. Researchers who successfully obtain and publish these structures will be significantly advancing our understanding of halogenated anilines.

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-5-fluoro-2-methylaniline is a key building block in the synthesis of various pharmaceutical compounds, making its reliable quantification a critical aspect of process control and quality assurance.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will walk you through the experimental protocols and present the validation data to establish the performance of each method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a widely used technique in the pharmaceutical industry for the separation and quantification of a vast array of compounds. Its suitability for this compound stems from the compound's aromatic structure, which contains a chromophore that allows for sensitive UV detection. The non-polar nature of the analyte makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility and wide availability.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for eluting halogenated anilines. A starting point could be a gradient from 40% to 90% acetonitrile over 15 minutes. The addition of a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape and reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Determined by acquiring a UV spectrum of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) should be selected for optimal sensitivity.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

Method Validation according to ICH Q2(R2) Guidelines[3][4]

The validation of an analytical procedure provides assurance that the method is suitable for its intended purpose.[4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This is demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte, and showing no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is determined by injecting a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7] This is assessed by the recovery of known amounts of the analyte spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the 100% test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This is evaluated by varying parameters such as mobile phase composition, pH, column temperature, and flow rate. The system suitability parameters should remain within acceptable limits.

Hypothetical Validation Data for RP-HPLC-UV Method
Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Robustness System suitability passesComplies

Workflow for RP-HPLC-UV Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Define Analytical Requirements col_sel Column & Mobile Phase Screening dev_start->col_sel Selectivity opt Optimize Chromatographic Conditions col_sel->opt Resolution & Peak Shape dev_end Finalized HPLC Method opt->dev_end val_protocol Prepare Validation Protocol dev_end->val_protocol spec Specificity val_protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob val_report Validation Report rob->val_report

Caption: Workflow for RP-HPLC-UV method development and validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The high selectivity and sensitivity of MS detection make it an excellent orthogonal technique to HPLC-UV, providing confirmation of the analyte's identity and quantification at trace levels.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • System: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic and abundant ion of this compound. A full scan mode can be used for initial identification.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. An internal standard may be used to improve precision.

Method Validation according to ICH Q2(R2) Guidelines[3][4]

The validation parameters for the GC-MS method are the same as for the HPLC-UV method, with particular attention to the selectivity provided by the mass spectrometer.

Hypothetical Validation Data for GC-MS Method
Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interfering peaks at the analyte's retention time and m/zComplies
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 20 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
LOD -0.02 µg/mL
LOQ -0.06 µg/mL
Robustness System suitability passesComplies

Workflow for GC-MS Method Development and Validation

GCMS_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Assess Analyte Volatility col_sel Column & Temperature Program Screening dev_start->col_sel ms_opt Optimize MS Parameters (SIM/Scan) col_sel->ms_opt Sensitivity & Selectivity dev_end Finalized GC-MS Method ms_opt->dev_end val_protocol Prepare Validation Protocol dev_end->val_protocol spec Specificity (RT & m/z) val_protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob val_report Validation Report rob->val_report

Caption: Workflow for GC-MS method development and validation.

Comparison of Validated Analytical Methods

Parameter RP-HPLC-UV GC-MS
Principle Liquid-solid partitioning and UV absorbanceGas-solid partitioning and mass-to-charge ratio detection
Selectivity Moderate (based on retention time)High (based on retention time and mass fragmentation)
Sensitivity Good (µg/mL range)Excellent (ng/mL range)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Robustness HighModerate (sensitive to matrix effects)
Typical Application Routine quality control, purity assessmentImpurity profiling, trace analysis, structural confirmation

Conclusion

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific application. For routine quality control where high throughput and robustness are key, the developed and validated RP-HPLC-UV method is an excellent choice. For applications requiring higher sensitivity and selectivity, such as impurity profiling or trace analysis, the GC-MS method is superior.

By following the detailed protocols and validation procedures outlined in this guide, researchers and drug development professionals can confidently establish and implement robust analytical methods for the accurate quantification of this compound, ensuring the quality and consistency of their processes and products.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its power lies in the efficient construction of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, which are common motifs in drug candidates.[2] The success of this reaction is critically dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of different palladium catalyst systems, offering insights into their performance based on experimental data to assist researchers in catalyst selection and reaction optimization.

The Engine of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle, illustrated below, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In the presence of a base, the organoboron compound (R'-BY₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)-X(Ln) Pd0->PdII_RX Oxidative Addition + R-X PdII_R_Rprime R-Pd(II)-R'(Ln) PdII_RX->PdII_R_Rprime Transmetalation + R'-B(OR)₂ + Base PdII_R_Rprime->Pd0 Reductive Elimination Product R-R' (Product) PdII_R_Rprime->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide, boronic acid, and base in a reaction flask. B Add solvent and degas the mixture (e.g., by bubbling with N₂ or Ar). A->B C Add palladium catalyst and ligand under inert atmosphere. B->C D Heat the reaction mixture to the desired temperature and stir. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Bromo-5-fluoro-2-methylaniline from Different Vendors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-fluoro-2-methylaniline is a critical building block in medicinal chemistry and materials science, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers.[1][2] The purity of this starting material is paramount, as even minor impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the biological activity and safety of the final product. This guide presents a comprehensive, multi-faceted analytical strategy for assessing and comparing the purity of this compound sourced from different commercial vendors. We advocate for an orthogonal approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) to build a complete and reliable purity profile.

The Imperative of Purity: More Than Just a Number

In drug development, the adage 'garbage in, garbage out' holds particularly true. The synthetic route used to manufacture this compound can introduce a variety of process-related impurities. A common synthetic pathway involves the bromination of a 3-fluoro-6-methylaniline precursor.[3][4] This electrophilic aromatic substitution can result in not only the desired product but also regioisomers, where the bromine atom is added to a different position on the aromatic ring. Incomplete reactions can leave residual starting materials, while over-bromination can introduce di-bromo species.

Therefore, a purity statement on a vendor's Certificate of Analysis (CoA), often derived from a single technique like HPLC, may not reveal the full picture. A compound that is "99% pure" by HPLC might contain a significant non-UV active impurity or be a mixture of inseparable isomers. This guide provides the framework to de-risk the procurement of this critical reagent by establishing a robust, in-house validation system.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Profile Start 3-Fluoro-6-methylaniline (Precursor) Reaction Electrophilic Bromination Start->Reaction Desired This compound (Target Product) Reaction->Desired Main Path Impurity1 Regioisomers (e.g., 2-Bromo-3-fluoro-6-methylaniline) Reaction->Impurity1 Side Reaction Impurity2 Residual Starting Material Reaction->Impurity2 Incomplete Reaction Impurity3 Over-brominated Species Reaction->Impurity3 Side Reaction

Caption: Potential impurity sources from a typical synthesis route.

An Orthogonal Analytical Workflow for Comprehensive Purity Determination

No single analytical technique can definitively determine the absolute purity of a chemical substance. Each method has inherent biases and limitations. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. The data are then synthesized to generate a comprehensive and trustworthy purity value. Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis methods.

HPLC HPLC-UV/MS (Chromatographic Purity, Impurity Profile) Report Comprehensive Purity Report HPLC->Report GCMS GC-MS (Volatile Impurities, Isomer Separation) GCMS->Report qNMR ¹H qNMR (Absolute Purity, Structural Confirmation) qNMR->Report DSC DSC (Molar Purity of Crystalline Phase) DSC->Report Sample Sample Sample->GCMS Sample->qNMR Sample->DSC

Caption: Orthogonal workflow for comprehensive purity assessment.

Detailed Experimental Methodologies

The following protocols are designed to be self-validating systems. System suitability tests are incorporated to ensure the instrumentation is performing correctly before sample analysis, lending trustworthiness to the generated data. For this guide, we will analyze hypothetical samples from three different suppliers: Vendor A , Vendor B , and Vendor C .

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar, non-volatile organic compounds.[5] It excels at separating the main component from closely related structural isomers and by-products, which are common in aniline synthesis. UV detection is straightforward and robust for aromatic compounds.

  • Protocol:

    • System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

    • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be <2.0%.

    • Analysis: Report purity as area percent (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities, including residual solvents and potential regioisomers that may be difficult to resolve by HPLC.[6][7] Mass spectrometry provides definitive identification of impurities.

  • Protocol:

    • System: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: 40-450 m/z.

    • Sample Preparation: Prepare a 1 mg/mL solution in Ethyl Acetate.

    • System Suitability: Verify the tune of the mass spectrometer and check the chromatographic peak shape with a known standard.

Quantitative ¹H NMR (qNMR)
  • Rationale: qNMR is a primary analytical method that can determine the absolute purity of a sample without requiring a reference standard of the analyte itself.[8] It relies on the principle that the signal intensity is directly proportional to the number of protons giving rise to the signal. By comparing the integral of the analyte's protons to that of a certified internal standard of known purity and weight, a highly accurate mass purity can be calculated.[9][10]

  • Protocol:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

    • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Sample Preparation:

      • Accurately weigh ~15 mg of this compound into a vial.

      • Accurately weigh ~10 mg of Maleic Anhydride into the same vial.

      • Dissolve the contents in ~0.7 mL of DMSO-d6.

    • Acquisition Parameters:

      • Pulse Program: zg30

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

      • Number of Scans (ns): 8.

    • Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

    • Calculation:

      • Identify a well-resolved signal for the analyte (e.g., the methyl protons) and the internal standard (the two olefinic protons of maleic anhydride).

      • Integrate both signals accurately.

      • Calculate purity using the standard qNMR equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Differential Scanning Calorimetry (DSC)
  • Rationale: DSC determines purity by measuring the melting point depression caused by impurities, a colligative property.[11] This analysis is based on the Van't Hoff equation and provides the mole fraction purity of the main crystalline component.[12][13] It is an excellent orthogonal technique to chromatography as it is insensitive to impurities that are insoluble in the melt or that co-elute chromatographically.

  • Protocol:

    • System: TA Instruments Q2000 or equivalent.

    • Sample Pans: Tzero Aluminum, hermetically sealed.

    • Sample Mass: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 40°C. Ramp at 1°C/min to 100°C. (Note: A slow heating rate is critical for accurate purity determination as per ASTM E928).[12]

    • Analysis: Use the instrument's software to perform a Van't Hoff purity analysis on the melting endotherm. The analysis requires the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus).

Comparative Data Analysis (Hypothetical Results)

Samples from three vendors were analyzed using the protocols described above. The results are summarized below.

Table 1: Purity Assessment Summary

Analytical MethodVendor AVendor BVendor C
HPLC-UV (Area %) 98.6%99.5%99.8%
GC-MS (Area %) 98.8%99.6%99.9%
¹H qNMR (Mass %) 98.1%99.2%99.7%
DSC (Mole %) 98.4%99.4%99.8%
Assigned Purity* 98.1% 99.2% 99.7%

*Assigned Purity is based on the most accurate primary method, qNMR, corroborated by orthogonal techniques.

Table 2: Impurity Profile by GC-MS and HPLC-MS

ImpurityRetention Time (GC)Proposed IdentityVendor A (Area %)Vendor B (Area %)Vendor C (Area %)
110.2 min3-Fluoro-6-methylaniline (Starting Material)0.25%0.11%<0.05%
211.5 minIsomer of Product0.85%0.20%<0.05%
3-Residual Toluene (Solvent)0.10%<0.05%Not Detected

Discussion and Interpretation

The orthogonal approach provides critical insights that would be missed with a single method:

  • Vendor A: While appearing to be >98% pure by all methods, the material contains a significant amount of a structural isomer (0.85%) and residual starting material. This could be problematic for syntheses where reactivity is position-dependent. The qNMR value is the lowest, which is expected as it is a mass-based measurement and less influenced by the high response factor of aromatic impurities in UV detection.

  • Vendor B: This material represents a good balance of purity and cost. Impurity levels are significantly lower than Vendor A. The close agreement between all four analytical techniques provides high confidence in the assigned purity of 99.2%. This grade would be suitable for most R&D applications.

  • Vendor C: This is a high-purity grade material. All impurities are below the limit of quantification (<0.05%) by chromatography, except for trace residual starting material. The excellent correlation between HPLC, GC-MS, qNMR, and DSC values confirms the high purity and makes this the ideal choice for late-stage development, GMP applications, or when developing reference standards.

The slight discrepancies between methods are expected. HPLC and GC are area percent calculations and assume all components have an identical response factor, which is rarely true. DSC measures the purity of the crystalline fraction only. qNMR provides a direct measure of mass purity and is therefore considered the most accurate for assigning the final purity value.[8]

Conclusion and Recommendations

The purity assessment of a critical raw material like this compound requires a rigorous, multi-technique approach. Relying solely on a vendor's CoA without internal verification introduces significant risk to research and development timelines.

Our recommendations for professionals are:

  • Always Verify: Independently verify the purity of new batches of critical reagents using at least two orthogonal techniques (e.g., HPLC and qNMR).

  • Choose Fit-for-Purpose: Select reagent grade based on the application. For early-stage screening, a 98% pure material (like Vendor A's) might be acceptable, but for pivotal studies, a >99.5% purity (like Vendor C's) is essential.

  • Profile, Don't Just Quantify: Use mass spectrometry-coupled techniques (GC-MS, LC-MS) to identify key impurities. Understanding the impurity profile is often more important than the absolute purity number itself.

By implementing this comprehensive analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Elemental Analysis for Empirical Formula Confirmation: A Comparative Guide for 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: For researchers and professionals in drug development, the precise characterization of novel compounds is a foundational requirement for advancing a candidate molecule. 4-Bromo-5-fluoro-2-methylaniline (Empirical Formula: C₇H₇BrFN, Molecular Weight: 204.04 g/mol ) serves as a critical building block in medicinal chemistry. Its utility is predicated on its exact elemental composition. An incorrect empirical formula can lead to failed syntheses, misleading structure-activity relationship (SAR) studies, and wasted resources.

This guide provides an in-depth comparison of two primary analytical techniques for confirming the empirical formula of this halogenated aniline: Combustion Analysis with Ion Chromatography and X-ray Photoelectron Spectroscopy (XPS) . We will move beyond procedural steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Theoretical Elemental Composition

The first step in any empirical formula confirmation is calculating the theoretical elemental percentages based on the expected formula, C₇H₇BrFN.

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011784.07741.21%
Hydrogen (H)1.00877.0563.46%
Bromine (Br)79.904179.90439.16%
Fluorine (F)18.998118.9989.31%
Nitrogen (N)14.007114.0076.86%
Total 204.042 100.00%

The goal of elemental analysis is to experimentally derive these percentages. Many academic journals require experimental values to be within ±0.4% of the theoretical values to be considered proof of purity.[1][2]

Method 1: Combustion Analysis for Bulk Composition

Combustion analysis is the quintessential technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[3] The process involves combusting a sample in an oxygen-rich environment and quantifying the resulting gaseous products.[4] However, for a halogenated compound like this compound, standard CHN analysis is insufficient.

Causality Behind the Method: The challenge with halogenated compounds is that bromine and fluorine are not detected by the thermal conductivity or infrared detectors used in standard CHN analyzers. Therefore, the method must be coupled with a downstream technique capable of quantifying the resulting halide ions. The most robust and widely accepted approach is Oxygen Flask Combustion followed by Ion Chromatography (OFC-IC) . This combined method provides a complete elemental picture of the bulk sample.

Experimental Protocol: Combustion with Ion Chromatography

This protocol is a two-part process to determine C/H/N and F/Br content.

Part A: CHN Analysis

  • Calibration: Calibrate the CHN analyzer using a certified organic standard with a known composition, such as acetanilide. This step is critical for ensuring the accuracy of the instrument's detectors.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and free of solvent.

  • Combustion: The sample is dropped into a high-temperature (≈900-1000°C) furnace. In a pure oxygen environment, the sample combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion gases are passed over heated copper to reduce any nitrogen oxides (NOx) back to N₂. The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector. The instrument's software converts these signals into percentage values for C, H, and N.

Part B: Halogen (F, Br) Analysis via OFC-IC

  • Sample Preparation: Weigh 3-5 mg of the sample onto a piece of ashless filter paper.

  • Combustion: The paper is placed in a platinum basket and combusted within a sealed oxygen-filled flask containing a specific absorption solution (e.g., a dilute sodium hydroxide solution).[5] This process converts the covalently bonded fluorine and bromine into gaseous HF and HBr.

  • Absorption: The gaseous products are quantitatively absorbed by the solution, forming fluoride (F⁻) and bromide (Br⁻) ions.[5]

  • Analysis by Ion Chromatography (IC): An aliquot of the absorption solution is injected into an ion chromatograph.[6] The F⁻ and Br⁻ ions are separated on an anion-exchange column and quantified using a conductivity detector.[7]

  • Quantification: The concentrations of F⁻ and Br⁻ are determined by comparing their peak areas to a calibration curve generated from certified fluoride and bromide standards. These concentrations are then used to calculate the original mass percentage of F and Br in the sample.

Data Interpretation & Validation

The final output is a set of five percentage values (C, H, N, Br, F). For the empirical formula to be confirmed, each value should ideally fall within ±0.4% of the theoretical percentages calculated earlier.

ParameterCombustion Analysis
Principle Complete oxidation of the sample; quantification of resulting gases (CHN) and ions (halogens).
Analysis Type Bulk composition.
Precision High (typically <0.3% deviation).
Key Advantage Considered the "gold standard" for demonstrating bulk purity and confirming empirical formulas for publication.[8]
Key Limitation Destructive; requires a multi-step process for halogenated compounds; highly sensitive to sample impurities (e.g., residual solvents), which can skew C and H values.

Method 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information on elemental composition, empirical formula, and chemical state.[9] It operates on the principle of the photoelectric effect: when a material is irradiated with X-rays, it emits core-level electrons whose kinetic energies are characteristic of the elements present.[10][11]

Causality Behind the Method: While combustion analysis provides bulk data, it offers no information about surface contamination, which can be critical in drug development and material science applications. XPS is chosen to validate the surface purity and confirm that all expected elements (except hydrogen) are present in the correct chemical environment on the material's surface (top 1-10 nm).[10][12] It serves as an excellent orthogonal technique to combustion analysis.

Experimental Workflow: XPS

XPS_Workflow

Experimental Protocol: XPS
  • Sample Preparation: A small amount of the solid this compound powder is pressed onto double-sided conductive tape or into a shallow well on a sample holder.

  • System Introduction: The sample holder is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. UHV (pressures < 10⁻⁷ Pa) is essential to prevent ejected electrons from scattering off gas molecules.[10]

  • Survey Scan: A broad-spectrum "survey scan" is performed across a wide binding energy range (e.g., 0-1100 eV). This scan quickly identifies all elements present on the surface, with the exception of H and He.[12][13] For our compound, we expect to see peaks for C, N, O (as a common surface contaminant), F, and Br.

  • High-Resolution Scans: Detailed, high-resolution scans are then acquired over the specific binding energy regions for each element of interest: C 1s, N 1s, F 1s, and Br 3d. These scans provide more accurate peak areas for quantification and can reveal information about the chemical bonding environment (chemical state).

  • Data Analysis: The area under each high-resolution peak is integrated. To convert these areas into atomic percentages, they are normalized using empirically derived Relative Sensitivity Factors (RSFs) specific to the instrument and the atomic orbital being measured. The software then generates a table of elemental atomic concentrations.

Data Interpretation & Validation

The XPS result is a table of atomic percentages for all detected elements on the surface. We would compare the ratio of C:N:F:Br to the theoretical atomic ratio of 7:1:1:1. While XPS quantification is generally considered semi-quantitative (with accuracy around ±10%), it powerfully confirms the presence and approximate stoichiometry of the key elements on the surface.[12] A significant deviation or the presence of unexpected elements would indicate surface contamination or degradation.

ParameterX-ray Photoelectron Spectroscopy (XPS)
Principle X-ray induced emission of core-level electrons; elemental identification via electron kinetic energy.[9]
Analysis Type Surface composition (top 1-10 nm).[10]
Precision Semi-quantitative (typically ±10% for atomic concentrations).[12]
Key Advantage Provides chemical state information (e.g., identifying C-N vs. C-C bonds); identifies surface contaminants.
Key Limitation Not representative of bulk material; does not detect Hydrogen; requires ultra-high vacuum.

Comparison Guide: Combustion vs. XPS

The choice between these methods is not about which is "better," but which is appropriate for the question being asked. For empirical formula confirmation, they are best used as complementary, self-validating techniques.

Logic_Flow

Head-to-Head Comparison
FeatureCombustion Analysis + Ion ChromatographyX-ray Photoelectron Spectroscopy (XPS)
Primary Goal Quantitative bulk elemental compositionSemi-quantitative surface elemental composition & chemical state
Elements Detected C, H, N, S, Halogens, O (by difference)All elements except H, He
Sample Amount 2-5 mg< 10 mg (analyzes a small area)
Destructive? YesNo (can cause minor X-ray damage to sensitive samples)
Accuracy High (±0.4% is the publication standard)[2]Lower (±10% is typical for quantification)[12]
Output Mass Percentages (%)Atomic Percentages (at. %)
Use Case Gold standard for proving purity and empirical formula. [8]Verifying surface cleanliness, identifying unexpected surface chemistry.

Conclusion and Recommendation

To authoritatively confirm the empirical formula of This compound , a dual-technique approach provides the most trustworthy and comprehensive data.

  • Primary Confirmation: Employ Combustion Analysis coupled with Ion Chromatography as the primary method. Achieving experimental values for C, H, N, Br, and F that are within ±0.4% of the theoretical values provides robust evidence of the bulk composition and purity of the synthesized material. This is the data most frequently required by peer-reviewed journals for the publication of novel compounds.[2][8]

  • Orthogonal Validation: Use X-ray Photoelectron Spectroscopy (XPS) as a complementary validation tool. XPS will confirm that the correct elements (C, N, F, Br) are present on the sample's surface in the expected stoichiometric ratios and will provide valuable assurance that the surface is free from significant contamination that could affect downstream applications, such as catalytic reactions or formulation studies.

By integrating the bulk precision of combustion analysis with the surface specificity of XPS, researchers can create a self-validating system that confirms the empirical formula with the highest degree of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.